molecular formula C11H14O2 B8599306 Propionic acid, 3-ethylphenyl ester

Propionic acid, 3-ethylphenyl ester

Cat. No.: B8599306
M. Wt: 178.23 g/mol
InChI Key: IHWMLAOSOIZYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionic acid, 3-ethylphenyl ester is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 g/mol . Its IUPAC Standard InChI key is IHWMLAOSOIZYLB-UHFFFAOYSA-N . As an ester of propionic acid, this compound belongs to a class of chemicals that includes various profens, which are propionic acid derivatives known for their use as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen . These derivatives are typically strong acids with pKa values in the range of 3-5 and are generally more lipophilic than other carboxylic acids like aspirin . Researchers investigating the synthesis of novel chemical entities, particularly in medicinal chemistry, may find value in this compound as a building block or intermediate. Specific applications and the mechanism of action for this exact ester are not fully detailed in the literature, presenting an opportunity for further investigation. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(3-ethylphenyl) propanoate

InChI

InChI=1S/C11H14O2/c1-3-9-6-5-7-10(8-9)13-11(12)4-2/h5-8H,3-4H2,1-2H3

InChI Key

IHWMLAOSOIZYLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC(=O)CC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-phenylpropionate (CAS 2021-28-5)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-phenylpropionate, a versatile chemical compound with significant applications in the pharmaceutical, flavor, and fragrance industries. Drawing upon extensive data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary for its effective and safe utilization.

Introduction and Significance

Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is an organic ester with a characteristic fruity and floral aroma.[1][2] Its molecular structure, consisting of a phenyl group attached to a propionate ethyl ester, makes it a valuable intermediate in organic synthesis.[2] In the realm of drug development, it serves as a crucial building block in the synthesis of complex molecules, notably pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), which are promising targets in cancer therapy.[2] Beyond its pharmaceutical applications, its pleasant scent has led to its widespread use in the food and fragrance industries.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-phenylpropionate is fundamental to its application in research and development. These properties are summarized in the table below.

PropertyValueReference
CAS Number 2021-28-5[3]
Molecular Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [4]
Appearance Clear, colorless to light yellow liquid[4]
Boiling Point 247-249 °C[5]
Density 1.01 g/mL at 25 °C[1]
Refractive Index 1.4940 at 20 °C[5]
Solubility Insoluble in water; Soluble in chloroform and methanol[1]
Flash Point 108 °C (226.4 °F) - closed cup
LogP 2.79[6]

Synthesis of Ethyl 3-phenylpropionate

The primary and most established method for the synthesis of Ethyl 3-phenylpropionate is the hydrogenation of ethyl cinnamate.[7] This reaction involves the reduction of the carbon-carbon double bond in the cinnamate ester.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product EC Ethyl Cinnamate Reaction Hydrogenation Reaction EC->Reaction H2 Hydrogen Gas H2->Reaction Catalyst Catalyst (e.g., Pd/C, Ni) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Work-up & Purification Reaction->Workup EPP Ethyl 3-phenylpropionate Workup->EPP

Caption: General workflow for the synthesis of Ethyl 3-phenylpropionate.

Detailed Experimental Protocol: Hydrogenation of Ethyl Cinnamate

This protocol details the synthesis of Ethyl 3-phenylpropionate via the hydrogenation of ethyl cinnamate using a nickel-based catalyst.

Materials:

  • Ethyl cinnamate (100 mmol, 17.6 g)

  • Nickel(II) chloride hexahydrate (10.0 mmol, 2.38 g)

  • Sodium borohydride (200 mmol, 7.56 g)

  • Ethanol (360 mL)

  • Celite

  • tert-Butyl methyl ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and reflux condenser with a bubble counter, combine ethyl cinnamate and nickel(II) chloride hexahydrate in ethanol.[8]

  • While maintaining the internal temperature at 20 °C using an ice bath, add sodium borohydride in small portions.[8]

  • After the addition is complete, stir the mixture for an additional 90 minutes at an internal temperature of 50 °C. The reaction is complete when gas evolution ceases.[8]

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.[8]

  • Evaporate the solvent from the filtrate under reduced pressure.[8]

  • To the residue, add 150 mL of water and extract five times with 70 mL of tert-butyl methyl ether.[8]

  • Wash the combined organic phases with water and dry over anhydrous sodium sulfate.[8]

  • Filter off the drying agent and evaporate the solvent to yield the crude product.[8]

  • Purify the crude product by distillation under reduced pressure to obtain pure Ethyl 3-phenylpropionate.[8]

Reactivity and Stability

Ethyl 3-phenylpropionate exhibits the typical reactivity of an ester. It is stable under normal conditions of use, storage, and transport.[1] However, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and ethanol. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]

Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be produced.[1]

Analytical Methods for Quality Control

Ensuring the purity and identity of Ethyl 3-phenylpropionate is crucial for its intended applications. The following analytical techniques are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the qualitative and quantitative analysis of volatile compounds like Ethyl 3-phenylpropionate.[9][10]

Typical GC-MS Parameters:

ParameterValue
Column J & W DB-624, 0.25mm, 30m, 1.4µm df
Injector Temperature 250 °C
Oven Program 50 °C for 4 min, then ramp at 15 °C/min to 230 °C, hold for 3 min
Carrier Gas Helium
MS Mode Electron Ionization (EI)
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be used for the analysis of Ethyl 3-phenylpropionate, particularly for monitoring reaction progress or for the separation of impurities.[11]

Typical HPLC Conditions:

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detection UV at 254 nm
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an essential tool for the structural elucidation of Ethyl 3-phenylpropionate. The spectrum is characterized by signals corresponding to the aromatic protons, the methylene protons of the propionate chain, and the ethyl group protons.[4][12]

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 3-phenylpropionate will show characteristic absorption bands for the C=O stretch of the ester group (around 1730 cm⁻¹), C-O stretches, and aromatic C-H stretches.[4]

Mass Spectrometry (MS): Electron ionization mass spectrometry of Ethyl 3-phenylpropionate typically shows a molecular ion peak at m/z 178, along with characteristic fragmentation patterns.[4][13]

Applications in Drug Development

Ethyl 3-phenylpropionate is a valuable starting material in the synthesis of various pharmaceutical compounds.[2] Its most notable application is in the preparation of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs).[2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[14][15] Inhibitors of CDKs, therefore, represent a promising class of anti-cancer agents.[16][17][18]

Role in CDK Inhibitor Synthesis

CDKWorkflow EPP Ethyl 3-phenylpropionate Intermediate Key Intermediate EPP->Intermediate Multi-step synthesis Pyrimidine Pyrimidine-based Scaffold Intermediate->Pyrimidine Cyclization CDKi CDK Inhibitor Pyrimidine->CDKi Functionalization

Caption: Simplified role of Ethyl 3-phenylpropionate in CDK inhibitor synthesis.

While specific, proprietary synthetic routes are often not disclosed, the general strategy involves the transformation of Ethyl 3-phenylpropionate into a key intermediate that can then be elaborated to form the final pyrimidine-based CDK inhibitor.

Safety and Handling

Proper handling of Ethyl 3-phenylpropionate is essential to ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.[19]

  • Hand Protection: Compatible chemical-resistant gloves.[19]

  • Skin and Body Protection: Laboratory coat.[19]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[19]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][20]

  • Keep containers tightly closed when not in use.[20]

  • Avoid contact with skin, eyes, and clothing.[19]

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[19]

  • Skin Contact: Immediately wash with soap and plenty of water.[19]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[19]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Regulatory Information

Ethyl 3-phenylpropionate is regulated by various bodies, primarily in the context of its use as a flavoring agent.

  • FDA (U.S. Food and Drug Administration): Listed in 21 CFR 172.515 as a synthetic flavoring substance and adjuvant.[3][21]

  • FEMA (Flavor and Extract Manufacturers Association): Recognized as Generally Recognized as Safe (GRAS) with FEMA number 2455.[3]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives): Evaluated for its safety as a flavoring agent.[3]

Conclusion

Ethyl 3-phenylpropionate (CAS 2021-28-5) is a chemical compound with significant utility in both industrial and research settings. Its well-defined physicochemical properties, established synthetic routes, and diverse applications make it a valuable tool for chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is paramount for its effective and responsible use.

References

  • Synerzine. (2018, June 22). Ethyl-3-phenyl propionate Safety Data Sheet.
  • PrepChem. (n.d.). Synthesis of ethyl 3-phenylpropionate.
  • PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information.
  • FooDB. (2010, April 8). Showing Compound Ethyl 3-phenylpropanoate (FDB020143).
  • ChemicalBook. (n.d.). Ethyl 3-phenylpropionate synthesis.
  • ChemicalBook. (n.d.). Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum.
  • Government of Canada. (2025, October 29). Chemical Substance - Ethyl 3-phenylpropionate.
  • CymitQuimica. (n.d.). CAS 2021-28-5: Ethyl 3-phenylpropanoate.
  • NOAA. (n.d.). ETHYL PHENYLPROPIONATE. CAMEO Chemicals.
  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). ETHYL 3-PHENYLPROPIONATE.
  • Organic Syntheses. (n.d.). Hydrogenation of cinnamic acid ethyl ester to 3-phenylpropionic acid ethyl ester.
  • U.S. Food and Drug Administration. (2025, February 13). ethyl 2-acetyl-3-phenylpropionate.
  • Frontiers in Chemical Engineering. (2021, August 4). Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution.
  • ResearchGate. (n.d.). Scheme of hydrogenation of ethyl phenylpropii olate, which yields....
  • ECHEMI. (n.d.). Ethyl 3-phenylpropanoate SDS, 2021-28-5 Safety Data Sheets.
  • Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • YouTube. (2021, June 12). Hydrogenation of Ethyl Cinnamate.
  • Organic Syntheses. (n.d.). Phenylpropiolic Acid.
  • Sigma-Aldrich. (n.d.). Ethyl 3-phenylpropionate = 98 , FG 2021-28-5.
  • NIST. (n.d.). Benzenepropanoic acid, ethyl ester. NIST WebBook.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.
  • TCI Chemicals. (2024, December 14). SAFETY DATA SHEET.
  • 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Ethyl 3-phenylpropionate, 98+% 250 g.
  • ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate.
  • NIST. (n.d.). Benzenepropanoic acid, ethyl ester. NIST WebBook.
  • SIELC. (2018, February 16). Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column.
  • ChemicalBook. (2026, January 13). Ethyl 3-phenylpropionate.
  • National Institutes of Health. (2020, March 13). Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold.
  • ChemRxiv. (n.d.). The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors from.
  • National Institutes of Health. (n.d.). Emerging approaches to CDK inhibitor development, a structural perspective.
  • MDPI. (2021, January 14). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights.
  • ChemRxiv. (n.d.). The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors from screening through lead optimization.
  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems.
  • EMBL-EBI. (n.d.). Compound: ETHYL 3-PHENYLPROPANOATE (CHEMBL2252095). ChEMBL.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 3-Ethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS).
  • National Institutes of Health. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. PubChem.

Sources

Comprehensive Spectral Analysis Guide: Ethyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characteristics of Ethyl 3-phenylpropionate (CAS: 2021-28-5), often synonymized in commercial catalogs as 3-ethylphenyl propionate or ethyl hydrocinnamate .

Executive Summary & Nomenclature Alert

Target Compound: Ethyl 3-phenylpropionate CAS Registry Number: 2021-28-5 Molecular Formula:


Molecular Weight:  178.23  g/mol 

Critical Nomenclature Note: In chemical databases and commercial catalogs, this compound is frequently listed under the synonym "3-ethylphenyl propionate." However, strictly speaking, "3-ethylphenyl propionate" refers to the ester formed between 3-ethylphenol and propionic acid (a phenolic ester). The data presented here corresponds to the widely used Ethyl 3-phenylpropionate (the ethyl ester of hydrocinnamic acid), which is the standard commercial and pharmaceutical intermediate associated with CAS 2021-28-5. Researchers must verify the structure via NMR to avoid isomer confusion.[1]

Structure:



Synthesis & Sample Preparation

For analytical standards, Ethyl 3-phenylpropionate is typically synthesized via the catalytic hydrogenation of ethyl cinnamate or the esterification of hydrocinnamic acid.

Experimental Workflow
  • Precursor: Ethyl cinnamate (CAS 103-36-6).

  • Reagents:

    
     gas, Pd/C catalyst (5-10%), Ethanol solvent.
    
  • Conditions: 25°C, 1 atm

    
     (balloon) or low pressure Parr shaker.
    
  • Purification: Filtration of catalyst followed by vacuum distillation.

Synthesis Start Ethyl Cinnamate (Ph-CH=CH-COOEt) Intermediate Catalytic Hydrogenation Start->Intermediate Reagents H2 / Pd-C Ethanol, 25°C Reagents->Intermediate Product Ethyl 3-phenylpropionate (Ph-CH2-CH2-COOEt) Intermediate->Product Reduction

Figure 1: Catalytic hydrogenation pathway for the synthesis of Ethyl 3-phenylpropionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing Ethyl 3-phenylpropionate from its phenolic isomer. The key diagnostic feature is the chemical shift of the methylene protons adjacent to the carbonyl group and the oxygen.

H NMR Data (400 MHz, )

The spectrum displays a characteristic pattern of a monosubstituted benzene ring and two distinct ethyl/propyl chains.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Context
Ar-H 7.16 – 7.29Multiplet5H-Aromatic protons (Ph-)
O-CH

-
4.12Quartet2H7.1Ethoxy methylene (Deshielded by O)
Ph-CH

-
2.94Triplet2H7.8Benzylic methylene
-CH

-CO
2.60Triplet2H7.8

-Methylene to Carbonyl
-CH

1.23Triplet3H7.1Terminal methyl of ethyl group

Interpretation Logic:

  • The quartet at 4.12 ppm confirms the ethyl ester structure (

    
    ). In the phenolic isomer (3-ethylphenyl propionate), this quartet would be absent; instead, a quartet for the propionyl group (
    
    
    
    ) would appear significantly upfield around 2.4–2.6 ppm.
  • The triplet at 2.94 ppm indicates a benzylic position, confirming the hydrocinnamate backbone.

C NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 172.9Ester carbonyl
Ar-C (Ipso) 140.5Quaternary aromatic carbon
Ar-C 128.5, 128.3, 126.2Aromatic CH (Ortho, Meta, Para)
O-CH

60.4Ethoxy methylene
-CH

-CO
35.9

-Carbon
Ph-CH

-
30.9Benzylic Carbon
-CH

14.2Methyl carbon

Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum of Ethyl 3-phenylpropionate is dominated by fragmentation driven by the aromatic ring and the ester functionality.

Key Ions (m/z):

  • Molecular Ion (

    
    ):  178 (Weak/Moderate)
    
  • Base Peak: 104 (100%)

  • Significant Peaks: 91, 105, 133

Fragmentation Mechanism

The base peak at m/z 104 arises from a McLafferty Rearrangement . Unlike typical aliphatic esters, the


-hydrogen here is located on the phenyl ring (ortho-position), facilitating a transfer to the carbonyl oxygen.
  • McLafferty Rearrangement: The ester chain folds back; a hydrogen from the

    
    -carbon (relative to the ester oxygen? No, relative to the carbonyl). Correction: In hydrocinnamic esters, the McLafferty rearrangement involves the ethoxy group  if the chain was long enough, but here the dominant pathway for m/z 104 is the McLafferty rearrangement involving the aromatic ring  acting as the 
    
    
    
    -substituent system, or more classically, the loss of the alkoxy group followed by elimination.
    • Actual Mechanism for m/z 104: It is the Styrene Radical Cation (

      
      ). This forms via the McLafferty rearrangement of the ester moiety where the ethoxy group leaves with a hydrogen transfer, or via elimination of Ethyl Acetate?
      
    • Refined Mechanism:

      
      . This is a specific rearrangement known for 3-phenylpropionic esters.
      
  • Benzylic Cleavage: Formation of the Tropylium ion (

    
    ) at m/z 91 .
    

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 178 Styrene Base Peak: Styrene Radical Cation [Ph-CH=CH2]+. m/z 104 M_Ion->Styrene McLafferty Rearr. (- C3H6O2) Phenethyl Phenethyl Cation [Ph-CH2-CH2]+ m/z 105 M_Ion->Phenethyl - COOEt (73) Tropylium Tropylium Ion [C7H7]+ m/z 91 Phenethyl->Tropylium - CH2

Figure 2: Primary mass spectral fragmentation pathways for Ethyl 3-phenylpropionate.

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically the ester carbonyl and the monosubstituted benzene ring.

Wavenumber (

)
Vibration ModeDescription
1730 - 1740 C=O StretchStrong, sharp ester carbonyl peak.
1150 - 1200 C-O-C StretchStrong ester "ether" linkage stretch.
3020 - 3060 C-H Stretch (Ar)Weak aromatic proton stretches.
2900 - 2980 C-H Stretch (Alk)Aliphatic stretches (Ethyl/Propyl chains).
1603, 1496, 1454 C=C Ring StretchCharacteristic "breathing" modes of the benzene ring.
698, 748 C-H Bending (oop)Strong bands indicating a monosubstituted benzene .

Differentiation from Phenolic Isomer

To ensure the sample is Ethyl 3-phenylpropionate (CAS 2021-28-5) and not 3-ethylphenyl propionate (Phenolic ester), compare the Carbonyl stretch and NMR shifts:

FeatureEthyl 3-phenylpropionate (Structure A)3-Ethylphenyl propionate (Structure B)[2]
Structure Ph-CH

CH

COO-Et
(3-Et-Ph)-O-CO-Et
IR C=O ~1735 cm

(Alkyl ester)
~1760 cm

(Phenolic ester, conjugated)

H NMR
Quartet at 4.1 ppm (

)
Quartet at 2.6 ppm (

)
Hydrolysis Yields Hydrocinnamic acid + EthanolYields 3-Ethylphenol + Propionic acid

References

  • National Institute of Standards and Technology (NIST). Ethyl 3-phenylpropionate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Ethyl 3-phenylpropionate Compound Summary (CID 16237). National Library of Medicine. [Link]

Sources

literature review on substituted phenyl propionates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Substituted Phenyl Propionates: From Mechanism to Clinical Application

Introduction

Substituted phenyl propionates represent a cornerstone class of molecules in modern pharmacotherapy, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core pharmacology, structure-activity relationships (SAR), synthetic strategies, and analytical methodologies that define this critical chemical scaffold. From the ubiquitous analgesic ibuprofen, the first of the "propionics," to novel derivatives with diverse therapeutic potential, the phenyl propionate framework continues to be a fertile ground for discovery.[1] While their primary application has been in managing pain and inflammation, ongoing research has revealed activities spanning metabolic diseases, infectious diseases, and oncology, underscoring the versatility and enduring relevance of this chemical class.[2][3][4][5]

Part 1: Core Pharmacology - The Cyclooxygenase (COX) Pathway

The principal pharmacological effect of most therapeutically relevant phenyl propionates is the inhibition of prostaglandin biosynthesis.[6][7] This is achieved by blocking the action of the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various biologically active prostanoids.[8]

Mechanism of Action: COX-1 and COX-2 Inhibition

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues, including the gastrointestinal (GI) tract, platelets, and kidneys. It plays a crucial role in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining platelet aggregation.[6][9]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation at sites of inflammation leads to the production of prostaglandins that mediate pain and inflammation.[8][9]

Most traditional NSAIDs, including prominent phenyl propionates like ibuprofen and ketoprofen, are non-selective inhibitors of both COX-1 and COX-2. Their therapeutic anti-inflammatory and analgesic effects are derived from the inhibition of COX-2, while the majority of their undesirable side effects, such as GI irritation and bleeding, are linked to the concurrent inhibition of the protective COX-1 enzyme.[6][8][9] The discovery of these two isoforms spurred the development of COX-2 selective inhibitors with the goal of improving gastric safety profiles.[6]

The mechanism involves the NSAID molecule competing with arachidonic acid for binding at the active site of the COX enzymes. The carboxylic acid group on the propionate moiety is crucial, as its negative charge interacts with a positively charged arginine residue (Arg-120) within the enzyme's active site.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Physiological Physiological Prostanoids (e.g., Thromboxane A2) PGH2->Prostanoids_Physiological Synthases Prostanoids_Inflammatory Inflammatory Prostanoids (e.g., Prostaglandin E2) PGH2->Prostanoids_Inflammatory Synthases Function_Physiological GI Protection, Platelet Aggregation Prostanoids_Physiological->Function_Physiological Function_Inflammatory Pain, Fever, Inflammation Prostanoids_Inflammatory->Function_Inflammatory NSAIDs Substituted Phenyl Propionates (e.g., Ibuprofen, Ketoprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action of phenyl propionate NSAIDs via inhibition of COX-1 and COX-2.

Part 2: Structure-Activity Relationships (SAR) and Molecular Design

The biological activity of substituted phenyl propionates is highly dependent on their molecular structure. Key structural features dictate potency, selectivity, and pharmacological profile.

  • α-Alkyl Group and Stereochemistry : The presence of a methyl group at the alpha-position of the propionic acid is a hallmark of the "profen" subclass and is critical for anti-inflammatory activity. This creates a chiral center, and for most profens, the (S)-(+)-enantiomer is responsible for the therapeutic effects, while the (R)-(-)-enantiomer is significantly less active.[10] The body can, however, metabolically invert the inactive (R)-enantiomer to the active (S)-form.[10]

  • Aryl Substituent : The nature and position of the substituent on the phenyl ring are major determinants of activity. For instance, in ibuprofen, the isobutyl group at the para-position is key. Structure-activity relationship studies have shown that various hydrophobic tail groups can influence potency and selectivity for different targets.[11]

  • Molecular Conformation : Studies have indicated a relationship between the dihedral angle of the propionic acid residue relative to the phenyl ring (Ph--Cα--COOH) and anti-inflammatory activity. A more open or extended conformation is often associated with higher activity.[12]

  • Carboxylic Acid Moiety : This acidic group is essential for the primary COX-inhibition mechanism. However, modifying this group through esterification or amide bond formation can create prodrugs with altered properties, such as increased lipophilicity or reduced gastric irritation.[7][13] Some derivatives have been synthesized by linking the carboxyl group to other molecules like amino acids or antioxidants to create novel polyfunctional agents.[13][14]

FeatureImportanceExample ModificationResulting EffectReference
α-Methyl Group Creates chiral center; essential for "profen" activity.(S)-enantiomer isolationIncreased therapeutic potency.[10]
Aryl Substituent Dictates potency and target selectivity.Varied hydrophobic tailsCan shift activity towards targets like PPARs.[11]
Carboxylic Acid Anchors to COX active site.Esterification/AmidationCreates prodrugs with altered pharmacokinetics.[7][13]
Conformation Influences binding affinity.A more open dihedral angleCorrelates with higher anti-inflammatory activity.[12]

Part 3: Synthetic Methodologies

The synthesis of substituted phenyl propionates can be achieved through various routes, often starting from readily available aromatic precursors. The classical syntheses for drugs like ibuprofen and ketoprofen are well-established multi-step processes.

General Synthetic Protocol: Example of Ketoprofen Synthesis

The synthesis of ketoprofen provides a representative example of the chemical transformations involved.[15]

Step-by-Step Methodology:

  • Bromination: 3-methylbenzophenone undergoes bromination, typically using N-bromosuccinimide (NBS) and a radical initiator, to form 3-(bromomethyl)benzophenone.

  • Cyanation: The resulting benzylic bromide is treated with sodium cyanide (NaCN) in a suitable solvent (e.g., DMSO) to yield 3-(cyanomethyl)benzophenone. This reaction introduces the carbon atom that will become part of the propionic acid side chain.

  • Ester Condensation: The nitrile is reacted with a diethyl carbonate in the presence of a strong base like sodium ethoxide. This Claisen-type condensation forms a cyanoacetic ester derivative.

  • Hydrolysis and Decarboxylation: The intermediate from the previous step is subjected to acidic or basic hydrolysis, which converts both the nitrile and the ester groups to carboxylic acids. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield the final ketoprofen product.

Synthesis_Workflow Start Aromatic Precursor (e.g., 3-methylbenzophenone) Step1 Step 1: Side-chain Functionalization (e.g., Bromination) Start->Step1 Intermediate1 Halogenated Intermediate Step1->Intermediate1 Step2 Step 2: Carbon Chain Extension (e.g., Cyanation) Intermediate1->Step2 Intermediate2 Nitrile Intermediate Step2->Intermediate2 Step3 Step 3: Carboxylation / Ester Condensation Intermediate2->Step3 Intermediate3 Ester/Malonic Acid Derivative Step3->Intermediate3 Step4 Step 4: Hydrolysis & Decarboxylation Intermediate3->Step4 End Final Product (Substituted Phenyl Propionic Acid) Step4->End

Caption: Generalized synthetic workflow for substituted phenyl propionic acids.

Part 4: Analytical Techniques for Chiral Separation

Given the enantioselective nature of their biological activity, the ability to separate and quantify the enantiomers of chiral phenyl propionates is of paramount importance for pharmaceutical development, quality control, and pharmacokinetic studies.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC using Chiral Stationary Phases (CSPs) is the most widely employed technique for the enantioseparation of profens.[10][16] Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® AD), are particularly effective.[10][16]

Experimental Protocol: Chiral HPLC Separation of Ketoprofen Enantiomers

This protocol is a representative example for analytical-scale separation.

  • Column: Chiralpak AD® (or similar polysaccharide-based CSP), typically 250 mm x 4.6 mm, with a 5 or 10 µm particle size.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A common composition is 90:10 (v/v) n-hexane:2-propanol. To improve peak shape and resolution for these acidic analytes, a small amount of a strong acid like trifluoroacetic acid (TFA) is typically added (e.g., 0.1%).

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a reference standard of racemic ketoprofen in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column.[10] Set the UV detector to an appropriate wavelength for ketoprofen (e.g., 254 nm) and acquire the chromatogram.[10]

  • Data Analysis: Identify the two peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. Calculate the resolution (Rs) between the peaks to confirm adequate separation (Rs > 1.5 is generally desired). Quantify each enantiomer by integrating the respective peak areas.[10]

Other Separation Techniques
  • Capillary Electrophoresis (CE): CE offers an alternative with high efficiency and low sample consumption. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the main mobile phase component, often with an alcohol modifier. It can offer faster and more efficient separations compared to HPLC.[17]

Chiral_Separation cluster_input Input cluster_process Separation Process cluster_output Output Racemic Racemic Mixture (R)- and (S)-Enantiomers Column Chiral Column (CSP) or Chiral Selector in CE Racemic->Column Interaction Diastereomeric Interactions (Differential Binding/Mobility) Column->Interaction Detector Detector (e.g., UV) Interaction->Detector Chromatogram Chromatogram / Electropherogram Detector->Chromatogram PeakS Separated Peak (S)-Enantiomer Chromatogram->PeakS PeakR Separated Peak (R)-Enantiomer Chromatogram->PeakR

Caption: Workflow for the chiral separation of phenyl propionate enantiomers.

Part 5: Therapeutic Applications and Adverse Effects

While the primary use of substituted phenyl propionates is as NSAIDs, their therapeutic landscape is expanding.

Established and Emerging Applications:

  • Anti-inflammatory and Analgesic Agents: Used for treating conditions like rheumatoid arthritis, osteoarthritis, and for general pain and fever management.[1][2]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Certain derivatives have been identified as potent activators of PPARα and/or PPARγ, making them candidates for treating metabolic disorders such as dyslipidemia and diabetes.[11][18]

  • Dual-Action Agents: Research has focused on creating derivatives with combined functionalities, such as dual COX-inhibitory and antibacterial properties, to address complex pathologies.[3][4]

  • Other Investigational Uses: The scaffold has been explored for a range of other activities, including anticonvulsant and anticancer effects.[2]

Adverse Effects and Clinical Considerations:

The clinical utility of phenyl propionates is often limited by their side-effect profile, which is directly related to their mechanism of action.

Adverse EffectMechanismClinical ManifestationReference
Gastrointestinal Toxicity Inhibition of COX-1 in gastric mucosa, reducing protective prostaglandins.GI irritation, ulcers, bleeding.[6][9]
Renal Effects Inhibition of COX enzymes in the kidney, which regulate renal blood flow.Can lead to reduced blood flow and, in susceptible patients, renal papillary necrosis.[19]
Cardiovascular Risk Prolonged use of some COX-2 inhibitors has been associated with cardiovascular events.Ischemic heart failure, myocardial infarction.[2]
Platelet Inhibition Inhibition of COX-1 in platelets prevents the production of thromboxane A2.Increased bleeding time. This is particularly pronounced and irreversible with aspirin.[19]
Hypersensitivity Can be IgE-mediated, T-cell-mediated, or due to prostaglandin inhibition.Urticaria, angioedema, asthma. Ibuprofen is a common cause among NSAIDs.[19]

It is crucial to distinguish these compounds from structurally related molecules like Phenylpropanolamine (PPA). PPA, formerly used as a decongestant and appetite suppressant, has a different mechanism and a distinct and serious side-effect profile, including an increased risk of hemorrhagic stroke and hypertensive crisis, leading to its withdrawal from many markets.[20][21][22]

Conclusion and Future Perspectives

Substituted phenyl propionates are a mature but continually evolving class of pharmacologically active molecules. Their well-understood mechanism as COX inhibitors has provided decades of effective anti-inflammatory and analgesic therapy. The future of this field lies in leveraging the foundational knowledge of their SAR to design next-generation compounds. Key areas of innovation include the development of more selective COX-2 inhibitors with improved cardiovascular safety profiles, the creation of multi-target or dual-action drugs that can address multiple aspects of a disease, and the refinement of asymmetric synthetic routes to produce enantiomerically pure drugs more efficiently. The versatility of the phenyl propionate scaffold ensures its continued prominence in drug discovery and development for years to come.

References

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. (n.d.). Rheumatology, Oxford Academic. [Link]

  • Ghlichloo, I. & Gerriets, V. (2023). COX Inhibitors. StatPearls, NCBI Bookshelf. [Link]

  • Peskar, B. M. (2000). Cyclooxygenase-2 Inhibition and Side-effects of Non-steroidal Anti-inflammatory Drugs in the Gastrointestinal Tract. Bentham Science Publishers. [Link]

  • Gore, A. V., & Hixson, K. M. (2023). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Journal of Physiology-Cell Physiology. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen. (n.d.). Slideshare. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Smeyers, Y. G., et al. (1985). Conformational analysis of some alpha-phenylpropionic acids with anti-inflammatory activity. Journal of Pharmaceutical Sciences. [Link]

  • Al-Ostath, R. A., et al. (2012). Synthesis and in silico study of new ketoprofen derivatives. SciSpace. [Link]

  • Phenylpropanolamine Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com. [Link]

  • Synthesis of ibuprofen (R1-COOH)) and ketoprofen (R2-COOH) related derivatives 1–7. (n.d.). ResearchGate. [Link]

  • D'Acquarica, I., et al. (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Journal of Chromatography A. [Link]

  • Structures of synthesized derivatives and of ibuprofen, ketoprofen, and naproxen. (n.d.). ResearchGate. [Link]

  • Ersan, S., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Adams, S. S. (1992). The propionic acids: a personal perspective. Journal of Clinical Pharmacology. [Link]

  • Liu, J. Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology. [Link]

  • Suh, Y. G., et al. (2008). Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. Journal of Medicinal Chemistry. [Link]

  • Lake, C. R., et al. (1990). Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. The American Journal of Medicine. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Ersan, S., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chiral Separations Introduction. (n.d.). VTechWorks. [Link]

  • Chiral analysis. (n.d.). Wikipedia. [Link]

  • Kim, J. Y., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry. [Link]

  • A Synthesis of 2-(Substituted Phenyl)-Propionic Acid. (n.d.). Amanote Research. [Link]

  • What are the side effects of Phenylpropanol? (2024). Patsnap Synapse. [Link]

  • Derivatives of p- hydroxy phenyl propionic acid as antiproliferative agents. (n.d.).
  • KETOPROFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. [Link]

  • Phenylpropanolamine Uses, Side Effects & Warnings. (n.d.). Drugs.com. [Link]

Sources

discovery and history of 3-ethylphenyl propionate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive monograph on Ethyl 3-Phenylpropionate (commonly referred to in commercial catalogs and older literature as 3-ethylphenyl propionate or ethyl hydrocinnamate).

Editorial Note on Nomenclature: While the string "3-ethylphenyl propionate" chemically suggests the propionate ester of 3-ethylphenol, industrial and commercial databases (e.g., CAS 2021-28-5) frequently map this query to Ethyl 3-phenylpropionate (the ethyl ester of hydrocinnamic acid). Given the "Discovery and History" context—which is rich for the hydrocinnamate but virtually non-existent for the phenolic ester—this guide focuses on Ethyl 3-phenylpropionate , while clarifying the structural distinction in the technical analysis.

Discovery, Synthesis, and Pharmaceutical Relevance

Part 1: Executive Summary & Historical Context

The Identity Paradox

In the archives of organic chemistry, Ethyl 3-phenylpropionate (CAS: 2021-28-5) occupies a unique position as a bridge between classical fragrance chemistry and modern pharmaceutical intermediate synthesis. Often ambiguously indexed as "3-ethylphenyl propionate," it is critical to distinguish the two potential isomers:

  • Ethyl 3-phenylpropionate (Target of this Guide):

    
    . A fruity, balsamic ester found in nature.
    
  • 3-Ethylphenyl propionate (Phenolic Isomer):

    
    . A theoretical phenolic ester with limited historical documentation.
    
Discovery and Natural Occurrence

The history of Ethyl 3-phenylpropionate is inextricably linked to the analysis of natural volatiles in the early 20th century. Unlike synthetic drugs discovered via high-throughput screening, this molecule was first identified in the complex matrices of fermented products.

  • 1900s - The Fermentation Era: Early gas chromatography precursors identified the molecule as a key congener in the volatile fraction of aged wines and pineapple essences. Its discovery provided early insight into the esterification of hydrocinnamic acid during fermentation.

  • 1950s - Synthetic Standardization: As demand for stable flavoring agents grew, the reduction of ethyl cinnamate became the standard industrial route, moving the compound from a natural extract to a commodity chemical.

Part 2: Chemical Architecture & Synthesis

Structural Analysis

Ethyl 3-phenylpropionate is an ester of hydrocinnamic acid.[1] Its lack of a double bond (compared to cinnamate) imparts higher oxidative stability, making it a preferred scaffold in drug design for "linker" regions where flexibility (


 carbons) is required without the rigidity of conjugation.
Validated Synthetic Protocols

The following protocols represent the industry standard for high-purity synthesis, selected for their atom economy and scalability.

Protocol A: Catalytic Hydrogenation of Ethyl Cinnamate

This is the preferred route for pharmaceutical-grade purity, avoiding the use of corrosive acid catalysts required in direct esterification.

  • Precursor: Ethyl Cinnamate

  • Catalyst: 5% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol (anhydrous)

  • Conditions: 3 atm

    
    , 25°C
    

Step-by-Step Methodology:

  • Charge: In a high-pressure hydrogenation vessel, dissolve 100 mmol of Ethyl Cinnamate in 150 mL of anhydrous ethanol.

  • Catalyst Addition: Add 5 mol% Pd/C carefully under an inert nitrogen atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
     three times. Pressurize to 3 atm (approx. 45 psi).
    
  • Reaction: Stir vigorously at room temperature. Monitor

    
     uptake. Reaction is typically complete within 2-4 hours upon cessation of uptake.
    
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Critical: Keep the filter cake wet to prevent pyrophoric ignition of the spent catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: Distill the residue in vacuo (bp 125°C at 15 mmHg) to obtain a clear, colorless liquid.

Protocol B: Direct Esterification (Fischer-Speier)

Used when starting from Hydrocinnamic Acid (3-phenylpropanoic acid).

  • Reagents: 3-Phenylpropanoic acid, Ethanol (excess),

    
     (cat).
    
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Reflux: 6 hours with a Dean-Stark trap to remove water and drive equilibrium.

Physicochemical Data Profile
ParameterValueRelevance
CAS Number 2021-28-5Global Identifier
Molecular Weight 178.23 g/mol Fragment-based Drug Design
LogP 2.95Moderate Lipophilicity (Good membrane permeability)
Boiling Point 247-249 °CHigh thermal stability
Density 1.014 g/mLLiquid handling calibration
Odor Threshold ~1 ppmPotent organoleptic properties

Part 3: Biological Mechanism & Drug Development Utility

Metabolic Pathway (Hydrolysis)

In a biological system, Ethyl 3-phenylpropionate acts as a prodrug-like moiety. Upon ingestion or systemic entry, it is subjected to hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma.

Significance: This rapid hydrolysis makes the ethyl ester group an excellent "masking" group to improve lipophilicity (LogP 2.95) for cell entry, after which the active acid (Hydrocinnamic acid) is released.

Visualization of Synthesis and Metabolism

The following diagram illustrates the lifecycle of the molecule from synthesis to metabolic breakdown.

G Cinnamate Ethyl Cinnamate (Precursor) EPP Ethyl 3-Phenylpropionate (Target Molecule) Cinnamate->EPP Catalytic Hydrogenation H2 H2 / Pd/C H2->EPP Acid Hydrocinnamic Acid (Active Metabolite) EPP->Acid Hydrolysis Ethanol Ethanol (Byproduct) EPP->Ethanol Hydrolysis Esterase Carboxylesterase (Liver/Plasma) Esterase->EPP Enzymatic Action

Figure 1: Synthetic pathway via hydrogenation (left) and metabolic activation via esterase hydrolysis (right).

Part 4: Advanced Applications in Research

As a Metabolic Probe

Ethyl 3-phenylpropionate is frequently used as a probe substrate to characterize the activity of specific lipases and esterases in kinetic resolution studies. Its simple structure allows researchers to measure the enantioselectivity of enzymes when acting on related chiral analogs.

Fragment-Based Drug Discovery (FBDD)

In modern FBDD, the 3-phenylpropionate scaffold serves as a "privileged structure." It mimics the phenylalanine side chain, making it a common starting point for designing inhibitors of:

  • ACE (Angiotensin-Converting Enzyme): The phenyl-propyl backbone aligns with the hydrophobic pocket of ACE.

  • HIV Protease: Hydrocinnamic derivatives have been explored as P1/P1' ligands.

Quality Control & Detection

For researchers verifying the identity of this compound, the following spectral signatures are diagnostic:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.15–7.30 (m, 5H, Ar-H)
      
    • 
       4.13 (q, J=7.1 Hz, 2H, 
      
      
      
      )
    • 
       2.95 (t, J=7.8 Hz, 2H, 
      
      
      
      )
    • 
       2.62 (t, J=7.8 Hz, 2H, 
      
      
      
      )
    • 
       1.23 (t, J=7.1 Hz, 3H, 
      
      
      
      )

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16723, Ethyl 3-phenylpropionate. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Benzenepropanoic acid, ethyl ester (Ethyl hydrocinnamate). Retrieved from [Link]

  • The Good Scents Company. (2023). Ethyl 3-phenyl propionate Information. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of Ethyl 3-Phenylpropionate in Organic Solvents

[1][2]

PART 1: Executive Summary & Compound Identification[1]

Critical Disambiguation: In commercial databases, the name "3-ethylphenyl propionate" is frequently used as a synonym for Ethyl 3-phenylpropionate (Ethyl hydrocinnamate).[1][2][3] However, strict IUPAC nomenclature distinguishes between two potential isomers:

  • Ethyl 3-phenylpropionate (CAS 2021-28-5): The ethyl ester of hydrocinnamic acid.[1][2][3] This is the dominant commercial form used in fragrance and API synthesis.[1][2] (Focus of this guide) .

  • 3-Ethylphenyl propionate: The propionate ester of 3-ethylphenol.[1][2][3] A rare aryl ester.[1][2][3][4]

Compound Profile (CAS 2021-28-5):

  • IUPAC Name: Ethyl 3-phenylpropanoate[1][2][3][5][6][7]

  • Molecular Formula: C₁₁H₁₄O₂[1][2][3][6]

  • Molecular Weight: 178.23 g/mol [1][3][7][8][9]

  • Physical State (25°C): Clear, colorless liquid[1][3][4][7][10]

  • Odor: Fruity, ethereal, balsamic[1][2][3][4]

Physicochemical Solubility Drivers

The solubility of ethyl 3-phenylpropionate is governed by its amphiphilic structure :

  • Lipophilic Domain: The phenylethyl chain (

    
    ) drives high affinity for non-polar and aromatic solvents (LogP ~2.79).[1][2][3]
    
  • Polar Domain: The ester linkage (

    
    ) acts as a hydrogen bond acceptor (HBA), facilitating solubility in polar aprotic solvents and alcohols, but lacks hydrogen bond donor (HBD) capability, limiting water solubility.[1][2][3][4]
    

PART 2: Solubility Data & Theoretical Framework

Experimental & Predicted Solubility Data

The following data synthesizes literature values and predicted physicochemical parameters.

Solvent ClassSolventSolubility StatusMechanistic Insight
Polar Protic WaterInsoluble (<0.11 g/L)Hydrophobic effect dominates; lack of HBD prevents stable hydration shell.[1][2][3]
MethanolSoluble / Miscible Dipole-dipole interactions and entropy of mixing overcome cohesive forces.[1][2][3]
EthanolMiscible Perfect polarity match; ethyl group interaction.[1][2][3][4]
Polar Aprotic DMSOSlightly Soluble to Soluble High dipole moment of DMSO interacts with ester carbonyl.[1][2][3][4]
AcetoneSoluble Dipole-dipole interactions between carbonyls.[1][2][3]
Non-Polar HexaneSoluble Van der Waals (London dispersion) forces dominate.[1][2][3]
Chlorinated Chloroform / DCMSoluble High affinity due to polarizability and weak H-bonding (C-H...O).[1][2][3]

Data Sources: PubChem [1], ChemicalBook [2], FooDB [3].[1][2][3][4]

Hansen Solubility Parameters (HSP)

To predict solubility in novel solvents, we utilize the Hansen Solubility Parameters.[2][3][4] The "Interaction Radius" (

12

Estimated HSP Values for Ethyl 3-phenylpropionate:

  • Dispersion (

    
    ):  ~17.5 MPa
    
    
    (Aromatic ring contribution)[1]
  • Polarity (

    
    ):  ~5.0 MPa
    
    
    (Ester functionality)[1]
  • H-Bonding (

    
    ):  ~6.5 MPa
    
    
    (Moderate acceptor)[1]

Guidance: Solvents with an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

23412

PART 3: Experimental Protocol for Solubility Determination

Since precise temperature-dependent mole fraction data is often required for process scaling (e.g., crystallization), the following Self-Validating Protocol is designed to generate this data with high reproducibility.

Workflow Diagram

The following Graphviz diagram outlines the decision tree for solubility determination.

SolubilityWorkflowStartStart: Solubility DeterminationSolventSelect1. Solvent Selection(Based on HSP & Process Needs)Start->SolventSelectEquilibration2. Saturation & Equilibration(Shake-Flask Method, T ± 0.1K)SolventSelect->EquilibrationSampling3. Phase Separation & Sampling(0.45 µm PTFE Filter)Equilibration->SamplingAnalysis4. QuantificationSampling->AnalysisGravimetricMethod A: Gravimetric(High Conc. > 10 mg/mL)Analysis->GravimetricHigh SolubilityHPLCMethod B: HPLC-UV(Low Conc. / Impurities)Analysis->HPLCLow SolubilityDataFit5. Thermodynamic Modeling(Apelblat / van't Hoff)Gravimetric->DataFitHPLC->DataFit

Caption: Workflow for the experimental determination of solubility, selecting between Gravimetric and HPLC methods based on estimated concentration.

Step-by-Step Methodology

Method A: Dynamic Laser Monitoring (High Precision) For automated solubility curves, use a turbidity probe (e.g., Crystal16 or EasyMax).[1][2][3][4]

  • Preparation: Load precise mass of solute and solvent into reactor.

  • Heating: Ramp temperature (0.5°C/min) until solution becomes clear (Clear Point).

  • Cooling: Ramp down until turbidity appears (Cloud Point).

  • Validation: The hysteresis between Clear and Cloud points defines the Metastable Zone Width (MSZW).[1][2]

Method B: Static Shake-Flask (Standard)

  • Saturation: Add excess Ethyl 3-phenylpropionate to the solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 1 hour.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2][3][4]

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).[1]

    • Detection: UV at 210 nm (ester) or 254 nm (phenyl).[1]

    • Flow Rate: 1.0 mL/min.[1][2][3][4]

PART 4: Thermodynamic Modeling

To extrapolate experimental data for process design, fit the mole fraction solubility (

Modified Apelblat Equation12341234
12
  • 
     : Mole fraction solubility.[1][2][3][4]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical constants derived from regression analysis.
    

Thermodynamic Parameters: From the van't Hoff plot (




12

Interpretation:

  • Positive

    
    :  Endothermic dissolution (solubility increases with T).[1] Typical for this compound in alcohols.[1][2][3][4]
    
  • Negative

    
    :  Spontaneous dissolution.[1][2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24901100, Ethyl 3-phenylpropionate.[1][2][3][4] Retrieved from [Link][1]

  • FooDB. Compound Summary: Ethyl 3-phenylpropanoate (FDB020143).[1][2] Retrieved from [Link][1]

Methodological & Application

Technical Assessment & Formulation Protocols: 3-Ethylphenyl Propionate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines the protocols for the evaluation and formulation of 3-Ethylphenyl Propionate , a niche/research-grade fragrance ingredient. As this material is not a standard commodity, this guide is structured as a Research & Development (R&D) Protocol for investigating a New Chemical Entity (NCE) or "Captive" material.

Part 1: Chemical Identity & Theoretical Profiling

Material Definition

3-Ethylphenyl Propionate is the ester formed from the condensation of 3-ethylphenol and propionic acid. In fragrance chemistry, phenolic esters are critical for "taming" the harsh, medicinal aggression of free phenols, converting them into smoother, floral-animalic, or balsamic profiles.

  • IUPAC Name: 3-ethylphenyl propanoate

  • Molecular Formula: C11H14O2

  • Molecular Weight: 178.23 g/mol

  • Predicted LogP: ~3.5 (Lipophilic, good substantivity)

  • Structural Class: Phenolic Ester

Olfactory Hypothesis (SAR Analysis)

Based on Structure-Activity Relationships (SAR), we extrapolate the odor profile by comparing the parent phenol with analogous commercial esters (e.g., p-Cresyl Propionate).

ComponentChemical StructureOlfactory Character
Parent Phenol 3-Ethylphenol Harsh phenolic, leather, smoke, castoreum-like, medicinal.[1][2]
Acid Moiety Propionic Acid Pungent, sour, dairy/cheese nuance (contributes "lift" and fruitiness in esters).
Analogue p-Cresyl Propionate Narcissus, Ylang-Ylang, animalic, sweet, powdery.
Target Molecule 3-Ethylphenyl Propionate Predicted: Smoother leathery-animalic, Narcissus/Hyacinth floralcy, slight fruity-balsamic lift. Less medicinal than the parent phenol.

Part 2: Experimental Protocols

Protocol A: Initial Olfactory Evaluation

Objective: To determine the odor detection threshold, character, and substantivity of the material on a neutral substrate.

Materials:

  • 3-Ethylphenyl Propionate (Assay >98%)

  • Solvent: Dipropylene Glycol (DPG) or Triethyl Citrate (TEC)

  • Odorless Blotter Strips (1 cm width)

Workflow:

  • Dilution Series: Prepare 10%, 1%, and 0.1% solutions in DPG.

  • Dipping: Dip blotters to a depth of 2 cm. Mark time as

    
    .
    
  • Evaluation Intervals:

    • Top Note (

      
       - 15 min):  Assess volatility and initial impact.
      
    • Heart Note (1 hr - 4 hrs): Assess the main character (floral vs. leather).

    • Dry Down (24 hrs - 48 hrs): Assess tenacity and substantivity.

Protocol B: Hydrolytic Stability Stress Test

Criticality: Phenolic esters are prone to hydrolysis, releasing the free phenol (3-ethylphenol), which can alter the odor profile (introducing harsh smoke notes) and pose safety risks (skin sensitization).

Methodology:

  • Media Preparation:

    • Acidic Base: Ethanol/Water (80:20) adjusted to pH 3.5 (Citric Acid).

    • Alkaline Base: Functional soap base emulsion (pH 9.5).

    • Neutral Control: Ethanol (Anhydrous).

  • Incubation: Dose material at 0.5% into media. Incubate at 40°C for 4 weeks (accelerated aging).

  • Analysis: GC-MS quantification of 3-ethylphenol release.

Acceptance Criteria: < 5% hydrolysis after 4 weeks at 40°C.

Part 3: Application Note & Accord Construction

Strategic Positioning

3-Ethylphenyl Propionate bridges the gap between Floral Absolutes (Narcissus, Jonquil) and Animalic Bases (Castoreum, Leather). It functions as a "modifier" in the Heart-Base transition.

Formulation Logic: The "Narcissus-Leather" Skeleton

This experiment demonstrates the material's ability to modernize a classic Chypre leather accord.

Table 1: Experimental Accord Formulation (Parts per Thousand)

IngredientRoleControl (A)Test (B)Rationale for Test (B)
Bergamot Oil Top200200Fresh lift to contrast heavy base.
Rose Absolute Heart5050Floral richness.
Patchouli Oil Base100100Earthy foundation.
Oakmoss Subst. Base2020Chypre signature.
Isobutyl Quinoline Leather105Harsh leather; reduced in B to allow test material to shine.
p-Cresyl Acetate Animalic50Replaced by Test Material.
3-Ethylphenyl Propionate Test 0 15 Hypothesis: Adds smoother, floral-leather complexity.
DPG Solvent615610Balance to 1000.

Evaluation: Compare Accord A vs. B on skin. Look for "blooming" effects in the heart note and a reduction in the "chemical" sharpness of Isobutyl Quinoline.

Part 4: Visualization of R&D Workflow

The following diagram illustrates the logical flow from material synthesis to final application validation, ensuring a self-validating feedback loop.

G Synthesis Material Synthesis (3-Ethylphenol + Propionyl Cl) QC Quality Control (GC-MS >98% Purity) Synthesis->QC QC->Synthesis Fail Olfactory Olfactory Profiling (Dilution Series in DPG) QC->Olfactory Pass Safety Safety Assessment (Hydrolysis/Free Phenol) Olfactory->Safety Formulation Accord Construction (Leather/Narcissus) Safety->Formulation Safe Stability Stability Testing (pH 3.5 - 9.5) Safety->Stability Check Hydrolysis Validation Final Validation (Panel Test) Formulation->Validation Stability->Formulation Stable Validation->Formulation Refine

Caption: Integrated R&D workflow for validating 3-Ethylphenyl Propionate, featuring critical safety and stability checkpoints.

Part 5: Safety & Regulatory (IFRA/RIFM Context)

While 3-Ethylphenyl Propionate may not be explicitly regulated, its hydrolysis product, 3-Ethylphenol , and related esters fall under scrutiny for skin sensitization.

  • Threshold of Toxicological Concern (TTC): As a Cramer Class I or II structure, usage levels should be calculated to ensure exposure remains below DST (Derived Sensitization Threshold) if specific tox data is absent.

  • Free Phenol Limit: In finished formulations, ensure free 3-ethylphenol is < 0.1% (industry best practice for alkyl phenols to avoid irritation).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12101, 3-Ethylphenol. Retrieved from [Link]

  • The Good Scents Company (2023). Odor Profile: p-Cresyl Propionate.[3] Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of Phenol Esters.[4] (General guidance on phenolic ester hydrolysis). Retrieved from [Link]

  • Moumoujus Skincare Lab. Assessment of Cresyl Acetate and Phenolic Esters in Formulation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Propionic Acid, 3-Ethylphenyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For dissemination to: Researchers, scientists, and drug development professionals.

Introduction

Propionic acid, 3-ethylphenyl ester, also known as 3-ethylphenyl propanoate, is an aromatic ester with potential applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis, typically through the esterification of 3-ethylphenol with propionic acid or its derivatives, often results in a crude product containing unreacted starting materials, catalysts, and by-products. Achieving high purity of the target ester is paramount for its intended application, necessitating a robust and efficient purification strategy.

This document provides a comprehensive guide to the purification of propionic acid, 3-ethylphenyl ester. The protocols detailed herein are designed to be both effective and adaptable, explaining the rationale behind each step to allow for optimization based on the specific scale and impurity profile of the crude product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of propionic acid, 3-ethylphenyl ester is fundamental to designing an effective purification protocol. While experimental data for this specific compound is not extensively published, we can estimate its properties based on structurally similar aromatic esters.

PropertyEstimated Value/CharacteristicSignificance for Purification
Molecular Formula C₁₁H₁₄O₂-
Molecular Weight 178.23 g/mol Influences boiling point and chromatographic behavior.
Appearance Colorless to pale yellow liquidVisual indicator of purity.
Boiling Point High, likely >200 °C at atmospheric pressureVacuum distillation is the preferred method for distillation to avoid thermal decomposition.[1][2][3]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane).[4]Forms the basis for liquid-liquid extraction to remove water-soluble impurities.
Density Expected to be slightly denser than water (~1.01-1.03 g/mL)Important for identifying the organic and aqueous layers during extraction.

Purification Strategy: A Multi-faceted Approach

The purification of propionic acid, 3-ethylphenyl ester from a crude reaction mixture is best approached with a multi-step strategy designed to systematically remove different classes of impurities. The typical impurities stemming from a Fischer esterification or related synthesis routes include:

  • Unreacted 3-ethylphenol: A phenolic impurity.

  • Unreacted propionic acid (or its anhydride/acyl chloride): An acidic impurity.

  • Acid catalyst (e.g., sulfuric acid): A strong acid.

  • Solvent: The reaction solvent.

Our purification workflow is designed to address each of these in a logical sequence.

Sources

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of 3-Ethylphenyl Propionate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, validated protocol for the identification and quantification of 3-ethylphenyl propionate using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Ethylphenyl propionate is a significant compound in the flavor, fragrance, and cosmetic industries, demanding precise and reliable analytical methods for quality control and research.[1] This guide is designed for researchers, scientists, and quality control professionals, offering a step-by-step methodology from sample preparation to data analysis. The protocol emphasizes the rationale behind instrumental parameters and procedural choices to ensure scientific robustness and reproducibility.

Introduction and Significance

3-Ethylphenyl propionate (CAS No. 2021-28-5), also known as ethyl 3-phenylpropanoate, is an aromatic ester characterized by its floral, fruity, and honey-like aroma.[2] It is found naturally in some fruits and brandies and is widely synthesized for use as a flavor and fragrance ingredient in consumer products.[3] Given its application in products intended for human use and the regulatory requirements for fragrance allergens, accurate quantification is crucial for consumer safety and product labeling compliance.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose. Its high chromatographic resolution effectively separates volatile and semi-volatile compounds, while mass spectrometry provides definitive identification and sensitive quantification based on a molecule's unique mass-to-charge ratio (m/z) and fragmentation pattern.[6][7] This protocol outlines a robust method adaptable to various sample matrices.

Chemical Profile: 3-Ethylphenyl Propionate

Property Value Source
Molecular Formula C₁₁H₁₄O₂ [3]
Molecular Weight 178.23 g/mol [3][8]
Boiling Point 247-248 °C [2][3]
Density ~1.01 g/mL at 25 °C [2][3]
Appearance Clear, colorless liquid [3][8]
LogP 2.73 - 2.79 [2][8]

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. |[2][3] |

Analytical Workflow Overview

The analytical process follows a systematic progression from sample acquisition to final data reporting. Each stage is critical for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition (e.g., Fragrance Oil, Cosmetic Product) SamplePrep Sample Preparation (Dilution, Extraction) Sample->SamplePrep StdPrep Standard & QC Preparation Injection GC-MS Injection StdPrep->Injection SamplePrep->Injection Inject Prepared Sample & Standards Separation Chromatographic Separation (GC) Injection->Separation Detection Ionization & Detection (MS) Separation->Detection Integration Peak Identification & Integration Detection->Integration Acquire Raw Data Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report LLE_Diagram start 1g of Homogenized Complex Sample add_solvent Add 10mL Hexane start->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge at 3000 rpm for 10 min vortex->centrifuge separate Collect Organic Layer centrifuge->separate dry Dry with Na₂SO₄ separate->dry concentrate Concentrate with N₂ (If Needed) dry->concentrate reconstitute Reconstitute in Known Volume concentrate->reconstitute end Inject into GC-MS reconstitute->end

Figure 2: Liquid-Liquid Extraction (LLE) workflow for complex matrices.

GC-MS Instrumentation and Parameters

The following parameters provide a validated starting point. Optimization may be required for specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, Thermo Fisher, or equivalentHigh-performance systems ensure reproducibility.
Autosampler Standard Liquid AutosamplerEnsures precise and repeatable injection volumes.
GC Column HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) A non-polar 5% phenyl-methylpolysiloxane column offers excellent inertness and thermal stability, providing good peak shape for aromatic esters. [9]
Injector Split/Splitless InletProvides flexibility for different sample concentrations.
Injector Temp. 250 °CEnsures rapid and complete vaporization of 3-ethylphenyl propionate (BP ~248°C) without thermal degradation. [10]
Injection Mode Splitless (for trace analysis) or Split 20:1 (for higher concentrations)Splitless mode maximizes sensitivity, while a split ratio prevents column overload for concentrated samples. [9]
Injection Volume 1 µLA standard volume that balances sensitivity with potential for inlet overload.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, optimizing resolution and analysis time.
Oven Program Initial: 80 °C, hold 1 min. Ramp: 15 °C/min to 260 °C. Hold: 5 min.The initial temperature allows for sharp peak focusing. The ramp rate is designed to elute the analyte in a reasonable time with good separation from other components. The final hold ensures that any less volatile matrix components are eluted from the column.
MS System Single Quadrupole or Tandem Quadrupole (QqQ) MSA single quadrupole is sufficient for most applications. A QqQ offers enhanced selectivity and sensitivity for very complex matrices. [5]
Ion Source Electron Ionization (EI)Standard, robust ionization technique for volatile compounds.
Ionization Energy 70 eVStandard energy that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230 °CPrevents condensation of analytes in the source while minimizing thermal degradation.
Quadrupole Temp. 150 °CEnsures mass stability and prevents contamination.
Acquisition Mode Full Scan (m/z 40-300) and/or Selective Ion Monitoring (SIM)Full Scan is used for initial identification and confirmation. SIM mode significantly increases sensitivity for quantification by monitoring only characteristic ions.

Data Analysis and Quantification

Analyte Identification

Identification of 3-ethylphenyl propionate is confirmed by two criteria:

  • Retention Time (RT): The RT of the analyte peak in the sample must match that of a known standard within a narrow window (typically ±0.05 minutes).

  • Mass Spectrum: The EI mass spectrum of the sample peak must match the reference spectrum from a standard or a validated library (e.g., NIST). The key identifying ions for 3-ethylphenyl propionate are shown below.

Key Mass Spectral Ions for 3-Ethylphenyl Propionate

m/z Ion Identity Role in Analysis
104 [C₈H₈]⁺ (Styrene ion) Base Peak, Quantifier Ion
107 [C₇H₇O]⁺ Qualifier Ion 1
91 [C₇H₇]⁺ (Tropylium ion) Qualifier Ion 2
178 [M]⁺ (Molecular Ion) Molecular Ion, confirms identity

Data derived from NIST and other spectral databases. [8][11]

Calibration and Quantification
  • Calibration Curve: Inject the prepared working standards (e.g., 0.1 to 25.0 µg/mL) into the GC-MS.

  • Integration: Integrate the peak area of the quantifier ion (m/z 104) for each standard.

  • Linear Regression: Plot the peak area versus concentration and perform a linear regression. The calibration curve should have a coefficient of determination (R²) of ≥0.995 for accurate quantification.

  • Sample Quantification: Inject the prepared sample(s). Integrate the peak area for m/z 104 and use the calibration curve equation to calculate the concentration in the vial.

  • Final Concentration: Account for the initial sample amount and any dilution or concentration factors to determine the final concentration of 3-ethylphenyl propionate in the original sample.

Method Validation

For use in a regulated environment, the method should be validated according to established guidelines (e.g., ICH). [12]Key parameters to assess include:

  • Linearity: Confirmed by the R² value of the calibration curve.

  • Accuracy: Assessed by spike-recovery experiments at different concentrations.

  • Precision: Determined by calculating the relative standard deviation (RSD) of replicate injections (repeatability) and analyses on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Conclusion

This application note details a reliable and robust GC-MS method for the quantitative analysis of 3-ethylphenyl propionate. By carefully following the outlined steps for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve accurate and reproducible results. The provided instrumental parameters serve as an excellent starting point, which can be further optimized to meet the specific needs of different sample matrices and analytical instrumentation.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available from: [Link]

  • University of California, Davis - Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • Heliyon. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Available from: [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16237, Ethyl 3-phenylpropionate. Available from: [Link]

  • Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available from: [Link]

  • ResearchGate. Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Available from: [Link]

  • MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). Available from: [Link]

  • ResearchGate. (2026, February 24). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available from: [Link]

  • Shimadzu. GC Column Types & Selection Guide. Available from: [Link]

  • Scribd. (2014, July 29). HS-GC-MS Analysis of Fragrance Allergens. Available from: [Link]

  • Chromatography Online. (2020, November 12). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. Available from: [Link]

  • Wilson and Wilson's Comprehensive Analytical Chemistry. ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. Available from: [Link]

  • NIST. Ethylphenylpropiolate. Available from: [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP009771. Available from: [Link]

Sources

Introduction: Structural Elucidation of an Aromatic Ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Ethylphenyl Propionate

3-Ethylphenyl propionate is an aromatic ester with applications in the flavor and fragrance industry, as well as a potential intermediate in organic synthesis. Its molecular structure, comprising a substituted phenyl ring and a flexible propionate chain, gives rise to a distinct set of signals in Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides an unparalleled, non-destructive view into the molecular framework, allowing for the unambiguous confirmation of its chemical identity and purity.

This application note serves as a comprehensive guide for researchers and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for 3-ethylphenyl propionate. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed, field-proven protocols for sample preparation and data acquisition, and present the data in a clear, interpretable format. The causality behind experimental choices is emphasized to ensure the generation of high-quality, reliable data.

Molecular Structure and Expected Spectral Features

The structure of 3-ethylphenyl propionate dictates the number and type of signals observed in its NMR spectra. Understanding the chemical environment of each proton and carbon atom is the first step in spectral prediction and subsequent assignment.

Figure 1: Chemical structure of 3-ethylphenyl propionate with atom numbering for NMR assignment.

A diagram of the 3-ethylphenyl propionate molecule with key atoms numbered.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to show seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment.

  • Aromatic Protons (H2, H4, H5, H6): These four protons reside on the benzene ring. Due to the meta-substitution pattern, they will appear as a complex, overlapping multiplet in the range of δ 7.0–7.3 ppm . The electron-donating nature of the ethyl group and the electron-withdrawing nature of the propionate ester group influence their precise chemical shifts.

  • Propionate Methylene Protons (H10): These two protons are adjacent to the ester carbonyl group. They are expected to appear as a quartet around δ 2.6 ppm , split by the three protons of the adjacent methyl group (H11).

  • Ethyl (on ring) Methylene Protons (H12): These two protons are benzylic, situated on the ethyl group attached to the phenyl ring. They will appear as a quartet around δ 2.7 ppm , split by the three protons of their neighboring methyl group (H13).

  • Ethyl (on ring) Methyl Protons (H13): These three protons are part of the ethyl group on the ring. They will appear as a triplet around δ 1.2 ppm , split by the two adjacent methylene protons (H12).

  • Propionate Methyl Protons (H11): These three protons form the methyl end of the propionate group. They are expected to appear as a triplet around δ 1.2 ppm , split by the two adjacent methylene protons (H10). The signals for H13 and H11 may overlap.

¹³C NMR Spectroscopy Analysis

Due to the lack of symmetry in the 3-substituted phenyl ring, all eleven carbon atoms are chemically non-equivalent and should produce eleven distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C8): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 170–175 ppm .[1]

  • Aromatic Carbons (C1-C6):

    • C1 (ipso-O): The carbon atom directly attached to the ester oxygen is significantly deshielded, expected around δ 150–155 ppm .

    • C3 (ipso-ethyl): The carbon bearing the ethyl group will appear around δ 144–148 ppm .

    • C2, C4, C5, C6: These protonated aromatic carbons will resonate in the typical aromatic region of δ 115–130 ppm .[2] Their exact shifts are influenced by the electronic effects of the substituents.

  • Aliphatic Carbons (C10, C11, C12, C13):

    • C12 (Benzylic -CH₂-): The benzylic carbon of the ethyl group attached to the ring is expected around δ 29 ppm .

    • C10 (-CH₂-C=O): The methylene carbon of the propionate group adjacent to the carbonyl will appear around δ 36 ppm .

    • C13 (Benzylic -CH₃): The methyl carbon of the ring's ethyl group will resonate upfield, around δ 15 ppm .

    • C11 (-CH₂-CH₃): The terminal methyl carbon of the propionate group is typically the most shielded, appearing around δ 9 ppm .

Experimental Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[3]

Figure 2: General workflow for NMR analysis of 3-ethylphenyl propionate.

G A Sample Preparation (Weighing, Dissolving, Filtering) B1 ¹H NMR Acquisition A->B1 B2 ¹³C NMR Acquisition A->B2 C Data Processing (Fourier Transform, Phasing, Baseline Correction) B1->C FID (¹H) B2->C FID (¹³C) D Spectral Analysis & Interpretation (Peak Picking, Integration, Assignment) C->D E Final Structure Confirmation D->E

This diagram illustrates the sequential process from sample preparation to final structural confirmation.

Protocol 1: Sample Preparation

The goal of this protocol is to prepare a homogeneous solution free of particulate matter, which can degrade spectral quality.[3]

  • Weighing the Sample:

    • For ¹H NMR , accurately weigh 5–25 mg of 3-ethylphenyl propionate.

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of the ¹³C isotope. Aim for 50–100 mg, or as much as will readily dissolve.

  • Solvent Selection and Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.6–0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high dissolving power and relatively clean spectral window. The residual proton signal in CDCl₃ (δ ~7.26 ppm) can serve as a secondary chemical shift reference.[4]

    • Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer:

    • To remove any microscopic solid impurities that can disrupt the magnetic field homogeneity, filter the solution directly into a clean, 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Internal Standard (Optional but Recommended):

    • For precise chemical shift calibration, a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) can be added. TMS is the recognized standard, with its signal defined as δ 0.00 ppm.

  • Capping and Labeling:

    • Cap the NMR tube securely and label it clearly with the sample identity and solvent.

Protocol 2: ¹H NMR Data Acquisition

These parameters are designed for a standard 400-600 MHz spectrometer and aim to provide good resolution and signal-to-noise in a reasonable time frame.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse angle allows for faster repetition rates as it requires less time for full spin relaxation between scans.[5]
Spectral Width (SW)16 ppmCenters the spectrum appropriately and covers the expected range for most organic molecules.[6]
Number of Scans (NS)8 to 16Sufficient for achieving a good signal-to-noise ratio for a sample of this concentration. Can be increased for more dilute samples.
Acquisition Time (AT)2–4 secondsA longer acquisition time provides better digital resolution, which is crucial for resolving the fine splitting in multiplets.[7]
Relaxation Delay (D1)2 secondsA delay added after acquisition to allow protons to relax back to equilibrium before the next pulse. Essential for signal intensity reproducibility.[8]
Receiver Gain (RG)Auto-adjusted (rga)The spectrometer automatically sets the optimal amplification to maximize signal without clipping the FID, which would distort intensities.
Protocol 3: ¹³C NMR Data Acquisition

¹³C NMR experiments require significantly more scans and employ proton decoupling to enhance sensitivity and simplify the spectrum.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30° pulse with proton decoupling. Decoupling collapses C-H multiplets into singlets and provides a Nuclear Overhauser Effect (NOE) signal enhancement.[9]
Spectral Width (SW)220 ppmCovers the full range of expected chemical shifts for carbon atoms in organic molecules.[10]
Number of Scans (NS)512 to 2048A large number of scans is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C nuclei.[8]
Acquisition Time (AT)1–2 secondsProvides adequate resolution for ¹³C signals, which are typically broader than ¹H signals.[9]
Relaxation Delay (D1)2–5 secondsA longer delay is often needed, especially to observe quaternary carbons which have long relaxation times (T1).[11]
Receiver Gain (RG)Auto-adjusted (rga)Automatically optimized for the best signal-to-noise without ADC overflow.

Data Summary and Interpretation

The following tables summarize the predicted chemical shifts, multiplicities, and integrations for 3-ethylphenyl propionate. These values serve as a benchmark for the assignment of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for 3-Ethylphenyl Propionate in CDCl₃

Assignment (Protons)Predicted δ (ppm)MultiplicityIntegration
H2, H4, H5, H67.0 – 7.3Multiplet (m)4H
H12 (-CH₂-Ph)~ 2.7Quartet (q)2H
H10 (-CH₂-C=O)~ 2.6Quartet (q)2H
H13 (-CH₂-CH₃)~ 1.2Triplet (t)3H
H11 (-C(=O)-CH₂-CH₃)~ 1.2Triplet (t)3H

Table 2: Predicted ¹³C NMR Data for 3-Ethylphenyl Propionate in CDCl₃

Assignment (Carbon)Predicted δ (ppm)
C8 (C=O)170 – 175
C1 (C-O)150 – 155
C3 (C-CH₂CH₃)144 – 148
C2, C4, C5, C6 (Ar-CH)115 – 130
C10 (-CH₂-C=O)~ 36
C12 (-CH₂-Ph)~ 29
C13 (-CH₂-CH₃)~ 15
C11 (-C(=O)-CH₂-CH₃)~ 9

By following the detailed protocols and using the predictive data as a guide, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of 3-ethylphenyl propionate, leading to unambiguous structural verification.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Sample Preparation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR data acquisition. (n.d.). EMBL-EBI. Retrieved from [Link]

  • Ethyl 3-phenylpropionate. (n.d.). PubChem. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). o-mic. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Missouri-St. Louis. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • THE ACQUISITION PARAMETERS. (n.d.). University of Ottawa. Retrieved from [Link]

  • Acquiring 1 H and 13 C Spectra. (2018, September 28). In Modern NMR Techniques for Synthetic Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • 13C ACQUISITION PERIOD. (n.d.). Bruker. Retrieved from [Link]

  • Running 13C spectra. (n.d.). Varian NMR. Retrieved from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

Sources

quantitative analysis of 3-ethylphenyl propionate in a mixture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of 3-Ethylphenyl Propionate in Complex Mixtures

Introduction & Analyte Profile

This guide details the quantitative analysis of 3-ethylphenyl propionate (CAS: Generic structure ref C11H14O2), a phenolic ester often encountered as a specialized intermediate in organic synthesis or a trace component in fragrance matrices.[1]

Critical Chemical Distinction: Researchers often confuse this analyte with its isomer, ethyl 3-phenylpropionate (Hydrocinnamic acid ethyl ester).[1]

  • Target Analyte (3-Ethylphenyl propionate): Ester of 3-ethylphenol + propionic acid.[1] (Phenolic character).

  • Common Isomer (Ethyl 3-phenylpropionate): Ester of 3-phenylpropionic acid + ethanol.[1]

This protocol specifically targets the phenolic ester .[1] Due to the potential for hydrolysis and co-elution with positional isomers (2-ethyl and 4-ethyl analogs), this method prioritizes chromatographic resolution and pH control.

PropertyValue (Approximate)Relevance to Protocol
Formula C₁₁H₁₄O₂Molecular Ion (M+) = 178 m/z
Boiling Point ~240–250°CRequires mid-to-high temperature GC ramp
Solubility Organic solvents (EtOAc, DCM)Incompatible with reversed-phase aqueous mobile phases without hydrolysis risk
Key Challenge Isomeric SeparationRequires high-efficiency capillary column

Method Development Strategy

To ensure Scientific Integrity and Trustworthiness , this protocol utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification, backed by Mass Spectrometry (GC-MS) for peak confirmation.[1]

Why Internal Standardization (IS)? External calibration is insufficient for "mixtures" due to matrix effects and injection variability.[1] We employ an Internal Standard (IS) method.[1][2]

  • Selected IS: 3,4-Dimethylphenyl acetate or Naphthalene .[1]

  • Rationale: Naphthalene is chemically inert and elutes in the same boiling point range but is structurally distinct enough to resolve easily.[1] 3,4-Dimethylphenyl acetate is a structural analog that tracks extraction efficiency but must be checked for transesterification.[1]

Experimental Protocols

Protocol A: Sample Preparation (Minimizing Hydrolysis)

Objective: Isolate the analyte without degrading the ester linkage.

  • Matrix Assessment:

    • Liquid Mixture: Dilute directly.[1]

    • Solid/Semi-solid: Perform Liquid-Liquid Extraction (LLE).[1]

  • Stock Solution Preparation:

    • Analyte Stock: Dissolve 100 mg 3-ethylphenyl propionate in 10 mL Ethyl Acetate (10,000 ppm).

    • IS Stock: Dissolve 100 mg Naphthalene in 10 mL Ethyl Acetate.

  • Working Standard Preparation:

    • Prepare 5 calibration points (e.g., 50, 100, 250, 500, 1000 ppm).[1]

    • Crucial Step: Add a constant concentration of IS (e.g., 200 ppm) to every vial (standards and samples).[1]

  • Sample Extraction (if required):

    • Weigh 1.0 g sample.[1]

    • Add 5 mL Ethyl Acetate (anhydrous).[1]

    • Add IS spike (same mass as in standards).[1]

    • Vortex 1 min; Centrifuge at 3000 rpm for 5 min.

    • Transfer supernatant to GC vial containing a 200 µL insert.

Technical Note: Avoid methanol or ethanol as solvents.[1] Primary alcohols can cause transesterification (swapping the phenol group for the alcohol) in the injector port, leading to false negatives. Use Ethyl Acetate or Dichloromethane .[1]

Protocol B: Instrumental Parameters (GC-FID/MS)

System: Agilent 7890/8890 or equivalent. Column Selection: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane).[1]

  • Why? A non-polar column separates based on boiling point and steric shape, essential for resolving the 2-, 3-, and 4-ethyl isomers.[1]

ParameterSettingRationale
Inlet Mode Split (10:1 to 50:1)Prevents column saturation; improves peak shape.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.[1]
Oven Program 60°C (1 min hold) Ramp 10°C/min to 180°C Ramp 20°C/min to 280°C (3 min hold)Slow ramp in the middle ensures separation of isomeric impurities.[1]
Detector (FID) 300°CH₂: 30 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/min.[1]
Detector (MS) Scan 40–350 m/zConfirm M+ (178) and Tropylium ion fragments (91, 105).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the critical path from sample to data, emphasizing the decision points for isomer resolution.

AnalyticalWorkflow Start Start: Complex Mixture SamplePrep Sample Prep (Solvent: EtOAc, Anhydrous) Start->SamplePrep IS_Add Add Internal Standard (Naphthalene or Analog) SamplePrep->IS_Add GC_Inject GC Injection (Split 20:1) IS_Add->GC_Inject Separation Column Separation (DB-5ms) GC_Inject->Separation Check_Res Check Resolution (Rs) Isomer Separation > 1.5? Separation->Check_Res Quant Quantification (FID) Calc Response Factor Check_Res->Quant Yes Optimize Optimize Method Decrease Ramp Rate / Change Column Check_Res->Optimize No ID_Conf ID Confirmation (MS) Match Mass Spectrum Quant->ID_Conf Report Final Report (Conc. in mg/kg) ID_Conf->Report Optimize->GC_Inject

Caption: Figure 1. Step-wise analytical workflow ensuring isomeric resolution prior to quantification.

Data Analysis & Validation (Self-Validating System)

To satisfy ICH Q2(R2) requirements [1], perform the following calculations.

Response Factor (RF) Calculation

Calculate the RF using the calibration standards:



Sample Quantification


System Suitability Criteria

Before running samples, verify the system is "in control":

  • Resolution (

    
    ):  > 1.5 between 3-ethylphenyl propionate and any co-eluting matrix peaks (specifically 4-ethylphenyl propionate if present).
    
  • Precision: %RSD of 6 replicate injections of the standard < 2.0%.

  • Tailing Factor: 0.8 – 1.2 (Indicates clean inlet and active column).[1]

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Active sites in the inlet liner interacting with the phenol moiety (if hydrolysis occurs) or the ester.

    • Fix: Use ultra-inert wool liners and trim 10 cm from the column guard.

  • Issue: "Ghost" Peaks.

    • Cause: Transesterification with solvent.[1]

    • Fix: Ensure solvent is Methanol/Ethanol-free.[1] Use Ethyl Acetate.[1][2][3]

  • Issue: Co-elution.

    • Cause: 3-ethyl and 4-ethyl isomers have very similar boiling points.[1]

    • Fix: Switch to a Wax (PEG) column (e.g., DB-Wax).[1] The polarity difference often resolves aromatic isomers better than non-polar phases.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4] [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library.[1] National Institute of Standards and Technology.[1] [Link]

  • Restek Corporation. (2020).[1] Optimizing the Analysis of Volatile Organic Compounds. Restek Chromatogram Database.[1] [Link]

Sources

enzymatic synthesis of short-chain esters like 3-ethylphenyl propionate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, green-chemistry protocol for the synthesis of 3-ethylphenyl propionate , a short-chain phenolic ester valuable in the fragrance and flavor industries. Unlike traditional chemical esterification, which requires corrosive acid catalysts (e.g.,


) and high temperatures, this method utilizes Novozym 435  (Candida antarctica Lipase B immobilized on acrylic resin) to catalyze the transesterification of 3-ethylphenol with vinyl propionate. This approach operates under mild conditions (40–50°C), ensures high selectivity, and simplifies downstream processing by utilizing an irreversible acyl donor system.

Introduction & Rationale

The synthesis of phenolic esters like 3-ethylphenyl propionate presents a specific challenge in organic synthesis: the phenolic hydroxyl group is significantly less nucleophilic than aliphatic alcohols, making direct esterification with carboxylic acids slow and equilibrium-limited.

Why Enzymatic Transesterification?

  • Thermodynamic Drive: By using vinyl propionate as the acyl donor, the reaction produces vinyl alcohol as a byproduct, which instantly tautomerizes to acetaldehyde. This irreversible step drives the reaction equilibrium toward 100% conversion, overcoming the low nucleophilicity of the phenol [1].

  • Process Intensification: The immobilized enzyme (Novozym 435) allows for easy separation by filtration and reusability over multiple cycles [2].

  • Solvent Selection: The use of hydrophobic solvents (e.g., n-hexane) preserves the open-lid conformation of the lipase, maximizing catalytic activity compared to hydrophilic media [3].

Reaction Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism typical of serine hydrolases.

  • Acylation: The catalytic serine residue attacks the carbonyl of vinyl propionate, releasing acetaldehyde and forming the Acyl-Enzyme Intermediate.

  • Deacylation: The 3-ethylphenol nucleophile attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the target ester, 3-ethylphenyl propionate.

Pathway Visualization

ReactionPathway Substrate1 Vinyl Propionate (Acyl Donor) Enzyme CAL-B (Novozym 435) Substrate1->Enzyme Binding Substrate2 3-Ethylphenol (Nucleophile) Intermediate Acyl-Enzyme Complex Substrate2->Intermediate Nucleophilic Attack Enzyme->Intermediate Acylation Step Byproduct Acetaldehyde (Volatile) Intermediate->Byproduct Release Product 3-Ethylphenyl Propionate Intermediate->Product Deacylation Product->Enzyme Regeneration

Figure 1: Mechanism of CAL-B catalyzed transesterification using vinyl esters. The tautomerization of the vinyl leaving group renders the reaction irreversible.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecPurpose
3-Ethylphenol >98% PuritySubstrate (Nucleophile)
Vinyl Propionate >98% PurityAcyl Donor
Novozym 435 Immobilized CAL-BBiocatalyst
n-Hexane HPLC Grade, DriedSolvent (Log P ~3.9)
Molecular Sieves 4Å, ActivatedWater Scavenger (Optional)
Equipment Setup
  • Thermostated orbital shaker (set to 200 rpm).

  • Screw-capped glass reaction vials (20 mL) or jacketed glass reactor (for scale-up).

  • GC-FID or HPLC for reaction monitoring.

Step-by-Step Procedure

Step 1: Substrate Preparation Dissolve 3-ethylphenol (100 mM) in anhydrous n-hexane.

  • Note: Ensure the solvent is dry. Excess water (>0.1%) can lead to competitive hydrolysis of the vinyl propionate, reducing yield.

Step 2: Acyl Donor Addition Add Vinyl Propionate to the solution at a molar ratio of 1:2 (Phenol:Vinyl Ester).

  • Insight: A molar excess of the vinyl ester ensures the reaction rate is not limited by the acyl donor concentration as the reaction progresses [4].

Step 3: Enzyme Initiation Add Novozym 435 to the reaction mixture at a loading of 10-20 mg/mL (approx. 10% w/w relative to substrates).

  • Critical: Do not stir with a magnetic bar, as this grinds the immobilized beads, creating fines and reducing recyclability. Use an orbital shaker or an overhead stirrer.

Step 4: Incubation Incubate at 45°C and 200 rpm .

  • Timecourse: Monitor conversion at 1, 3, 6, and 24 hours. Typical equilibrium is reached within 4-8 hours depending on scale.

Step 5: Termination & Purification

  • Filtration: Filter the reaction mixture through a sintered glass funnel or nylon membrane (0.45 µm) to remove the enzyme beads.

    • Recycling: Wash beads with cold hexane and air dry for reuse.

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C, 200 mbar) to remove n-hexane and any unreacted vinyl propionate/acetaldehyde.

  • Result: The remaining oil is high-purity 3-ethylphenyl propionate.

Process Optimization & Critical Parameters

To achieve >98% yield, the following parameters must be controlled.

ParameterOptimal RangeScientific Rationale
Temperature 40°C – 50°CCAL-B is thermostable up to 60°C, but 45°C offers the best balance between reaction rate and enzyme half-life [5].
Solvent Polarity Log P > 3.0Hydrophobic solvents (Hexane, Isooctane) prevent stripping of the essential water layer from the enzyme surface, maintaining catalytic conformation [3].
Water Activity (

)
< 0.1Strictly anhydrous conditions are preferred to prevent hydrolysis. The vinyl ester system does not produce water, so removing initial moisture is sufficient.
Substrate Ratio 1:2 to 1:4Excess vinyl propionate pushes the kinetics. Ratios above 1:5 yield diminishing returns and waste reagents.
Workflow Logic

Workflow Prep Preparation: Dry n-Hexane + 3-Ethylphenol Mix Add Vinyl Propionate (1:2 Ratio) Prep->Mix Catalysis Add Novozym 435 Incubate 45°C, 200 rpm Mix->Catalysis Check QC Check (GC-FID) Conversion > 95%? Catalysis->Check Check->Catalysis No (Extend Time) Filter Filtration (Recover Enzyme) Check->Filter Yes Evap Rotary Evaporation (Remove Solvent/Volatiles) Filter->Evap Final Pure 3-Ethylphenyl Propionate Evap->Final

Figure 2: Operational workflow for the batch synthesis of 3-ethylphenyl propionate.

Analytical Validation

Method: GC-FID (Gas Chromatography - Flame Ionization Detector)[1]

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 200°C for 5 min.

  • Retention Times (Approximate):

    • Vinyl Propionate: ~3.5 min

    • 3-Ethylphenol: ~8.2 min

    • 3-Ethylphenyl Propionate: ~12.5 min

Calculation of Conversion (%):



Troubleshooting Guide

  • Problem: Low Conversion (<50% after 24h).

    • Cause: Enzyme inactivation due to acetaldehyde accumulation or water contamination.

    • Solution: Ensure the reaction vessel is vented (to allow acetaldehyde escape) or add molecular sieves to the solvent before adding enzyme. Check enzyme activity with a standard assay (e.g., propyl laurate synthesis).

  • Problem: Enzyme Aggregation.

    • Cause: Polar solvent use or mechanical crushing.

    • Solution: Switch to n-hexane or toluene; use gentle shaking instead of magnetic stirring.

  • Problem: Byproduct Peaks in GC.

    • Cause: Hydrolysis of the ester product.

    • Solution: Ensure all reagents are anhydrous. The system must be kept dry as the ester product can hydrolyze back to phenol if water enters the system.

References

  • Gotor-Fernández, V., et al. (2006). Fungal Lipases: A Versatile Tool for the Preparation of Enantiopure Chiral Compounds. Journal of Molecular Catalysis B: Enzymatic .

  • Ortiz, C., et al. (2019). Novozym 435: The "Perfect" Lipase Immobilized Biocatalyst?Catalysis Science & Technology .

  • Zaks, A., & Klibanov, A. M. (1988). The Effect of Organic Solvents on the Activity of Enzymes. Journal of Biological Chemistry .

  • Zieniuk, B., et al. (2020).[2] Lipase-Catalyzed Synthesis of Phenolic Compounds Esters. MDPI - Fermentation .

  • Lozano, P., et al. (2009).[3] Long term continuous chemoenzymatic dynamic kinetic resolution of rac-1-phenylethanol. Green Chemistry .

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Ethylphenyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Synthesizing phenolic esters like 3-ethylphenyl propionate presents unique thermodynamic and kinetic challenges compared to standard aliphatic esterifications. This guide is designed for drug development professionals and synthetic chemists to diagnose low yields, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols.

Quantitative Benchmarks: Method Comparison

Before troubleshooting, verify that your chosen methodology aligns with the expected theoretical yields. The table below summarizes the performance of various esterification strategies for 3-ethylphenol.

Synthesis MethodAcyl DonorCatalyst / BaseSolventTempTypical YieldKey Limitation
Fischer Esterification Propionic AcidH₂SO₄ (cat.)TolueneReflux< 20%Poor phenol nucleophilicity
Standard Acylation Propionyl ChlorideTriethylamine (TEA)CH₂Cl₂0 °C → RT60–75%Prone to hydrolysis stalling[1]
Steglich Esterification Propionic AcidDCC + DMAPCH₂Cl₂RT80–90%DCU byproduct removal[2]
Accelerated Acylation Propionyl ChlorideTEA + DMAPCH₂Cl₂0 °C → RT85–95%Requires anhydrous conditions
Solvent-Free Catalysis Propionic AnhydrideDMAP (0.1–2 mol%)None50 °C> 95% Requires anhydride donor[3]

Frequently Asked Questions (Troubleshooting & Causality)

Q: Why is my direct Fischer esterification of 3-ethylphenol and propionic acid yielding less than 20% product? A: The failure lies in the inherent electronic structure of phenols. The lone electron pairs on the phenolic oxygen of 3-ethylphenol are delocalized into the aromatic ring via resonance. This significantly reduces the oxygen's nucleophilicity compared to an aliphatic alcohol. Because Fischer esterification relies on the alcohol attacking a protonated carbonyl carbon, the weak nucleophilicity of 3-ethylphenol creates a kinetic bottleneck. Furthermore, the reaction produces water; without aggressive azeotropic removal (e.g., a Dean-Stark apparatus), the equilibrium heavily favors the starting materials. You must bypass this thermodynamic barrier by using an activated acyl donor.

Q: I switched to propionyl chloride and triethylamine (TEA), but my yield is stalled at 65% and I see unreacted phenol on my TLC. What is happening? A: While propionyl chloride is highly electrophilic, relying solely on TEA as a base often leads to incomplete conversion[1]. TEA acts primarily as a Brønsted base to scavenge the HCl byproduct. If your solvent or glassware isn't strictly anhydrous, trace moisture will competitively hydrolyze the propionyl chloride into propionic acid. Because 3-ethylphenol is a sluggish nucleophile, hydrolysis outcompetes esterification. The Fix: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks propionyl chloride to form a highly electrophilic N-propionylpyridinium intermediate, which forces the acylation of the phenol before hydrolysis can occur[2].

Q: I am trying a Steglich esterification (DCC/DMAP) with propionic acid. My yield is low, and I am isolating a highly polar, unreactive byproduct. Why? A: This is a classic symptom of an insufficient DMAP concentration. In a Steglich esterification, the carboxylic acid and DCC initially form an O-acylisourea intermediate. Because 3-ethylphenol is a weak nucleophile, it fails to trap this intermediate quickly. Left unreacted, the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a stable, unreactive N-acylurea, permanently dead-ending your reaction[2][4]. Ensuring a sufficient catalytic load of DMAP (typically 5–10 mol%) intercepts the O-acylisourea before it can rearrange, forming the active pyridinium species and driving the esterification forward.

Q: Is there a highly efficient, scalable method that avoids chlorinated solvents and hazardous coupling agents like DCC? A: Yes. The most advanced and eco-friendly approach is the solvent-free, auxiliary base-free DMAP-catalyzed esterification using propionic anhydride. By mixing equimolar amounts of 3-ethylphenol and propionic anhydride with just 0.05–2 mol% DMAP, you can achieve near-quantitative yields. This method eliminates the need for halogenated solvents, prevents the formation of difficult-to-filter dicyclohexylurea (DCU), and is highly scalable[3][5].

Visual Workflows & Mechanisms

Workflow Start Low Yield of 3-Ethylphenyl Propionate CheckDonor Identify Acyl Donor Start->CheckDonor Acid Propionic Acid CheckDonor->Acid Chloride Propionyl Chloride CheckDonor->Chloride Anhydride Propionic Anhydride CheckDonor->Anhydride Fischer Fischer Esterification (<20% Yield) Acid->Fischer H+ Catalyst Steglich Steglich (DCC/DMAP) (80-90% Yield) Acid->Steglich Coupling Agent TEA TEA Base Only (60-70% Yield) Chloride->TEA Base Only TEADMAP TEA + DMAP (85-95% Yield) Chloride->TEADMAP Nucleophilic Catalyst SolventFree Solvent-Free + DMAP (>95% Yield) Anhydride->SolventFree 0.1-2 mol% DMAP

Fig 1. Troubleshooting decision tree for optimizing 3-ethylphenyl propionate synthesis.

Mechanism Donor Propionyl Donor (Chloride/Anhydride) Intermediate N-Propionylpyridinium Intermediate Donor->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product 3-Ethylphenyl Propionate Intermediate->Product + Phenol Phenol 3-Ethylphenol Phenol->Product Product->DMAP Regenerated

Fig 2. Mechanistic pathway of DMAP-catalyzed activation of propionyl donors.

Verified Experimental Protocols

Every protocol below is designed as a self-validating system . By observing specific physical changes and utilizing targeted workup steps, you can confirm the reaction's success in real-time.

Protocol A: High-Yield Acyl Chloride Method (DMAP-Accelerated)

This method is ideal if you must use propionyl chloride. The addition of DMAP prevents the reaction from stalling.

  • Setup & Dissolution: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3-ethylphenol (1.0 eq) in anhydrous CH₂Cl₂ to create a 0.5 M solution.

  • Base & Catalyst Addition: Add Triethylamine (1.2 eq) and DMAP (0.05 eq).

    • Self-Validation: The solution should remain clear and homogeneous. If it turns cloudy immediately, your TEA likely contains moisture (forming TEA·HCl prematurely).

  • Acylation: Cool the flask to 0 °C using an ice bath. Slowly add propionyl chloride (1.1 eq) dropwise.

    • Self-Validation: White fumes may appear briefly, and a dense white precipitate (TEA·HCl) will form. The formation of this salt is your visual confirmation that the acyl substitution is actively occurring[1].

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (10% EtOAc/Hexanes). The 3-ethylphenol spot (R_f ~0.3) should completely disappear, replaced by the less polar ester spot (R_f ~0.7).

  • Targeted Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with CH₂Cl₂. Crucial Step: Wash the combined organic layers with 1M HCl.

    • Self-Validation: The acidic wash selectively protonates DMAP and TEA, forcing them into the aqueous layer and guaranteeing they do not contaminate your final ester. Wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Solvent-Free Anhydride Method (Green Chemistry Approach)

This is the recommended protocol for maximum yield and sustainability, bypassing halogenated solvents entirely[3].

  • Setup: In a round-bottom flask, combine 3-ethylphenol (1.0 eq) and propionic anhydride (1.05 eq). No solvent is added.

  • Catalysis: Add DMAP (1 mol%).

  • Reaction: Stir the neat mixture at 50 °C for 2 to 4 hours.

    • Self-Validation: The mixture will remain a homogeneous liquid. Because there is no solvent dilution, the reaction kinetics are incredibly fast. Direct TLC of a micro-aliquot (diluted in diethyl ether) will confirm the total consumption of the phenol.

  • Purification: Dilute the crude mixture with Ethyl Acetate. Wash extensively with saturated aqueous NaHCO₃.

    • Self-Validation: The primary byproduct of this reaction is propionic acid. The NaHCO₃ wash will cause vigorous effervescence (CO₂ gas). Continue washing until effervescence completely ceases. This physical cue validates that all residual propionic acid and unreacted anhydride have been neutralized and removed. Dry over MgSO₄ and concentrate to yield highly pure 3-ethylphenyl propionate.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry.
  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society.
  • Wikipedia Contributors. (2023). "Steglich esterification." Wikipedia, The Free Encyclopedia.
  • BenchChem Technical Support Team. (2025). "Application Notes and Protocols: The Reaction of Propionyl Chloride with Phenols." BenchChem.
  • Sakakura, A., et al. (2007). "Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions." PubMed.
  • National Institute of Science Communication and Policy Research. "TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition." NIScPR.

Sources

optimization of reaction conditions for propionic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for Propionic Acid Esterification

Introduction: The Engineering of Equilibrium

Propionic acid esterification is a classic reversible reaction governed by Le Chatelier’s principle. Whether you are synthesizing ethyl propionate (solvent/flavor), propyl propionate , or complex geranyl propionates , the core challenge remains identical: overcoming the thermodynamic equilibrium limit.

This guide moves beyond basic textbook definitions to provide actionable, field-proven strategies for shifting that equilibrium, optimizing kinetics, and troubleshooting common failure modes.

Module 1: Catalyst Selection & Performance

Q: Why is my conversion stalling at ~60-65% despite long reaction times? A: You have likely hit the thermodynamic equilibrium ceiling. Extending time will not help. You must either remove a product (water) or switch to a catalyst system that minimizes side reactions.

Catalyst Comparison Matrix
Catalyst TypeExamplesProsConsBest Application
Homogeneous Acid

, p-TSA
High activity, low cost, fully soluble.Corrosive, requires neutralization, generates salt waste.Small-scale, non-sensitive substrates.
Solid Acid (Resin) Amberlyst 15/35/70, Dowex 50WReusable, non-corrosive, easy filtration.Mass transfer limits, thermal limit (~120°C).Industrial scale-up, green chemistry processes.[1]
Enzymatic Candida antarctica Lipase B (Novozym 435)Mild conditions (30-60°C), high selectivity.High cost, sensitive to alcohol inhibition, slow kinetics.High-value flavors (e.g., geranyl propionate), chiral esters.
Zeolites HZSM-5High thermal stability (>200°C), shape selective.Lower acidity than resins, potential pore clogging.High-temperature vapor-phase reactions.

Technical Insight: For propionic acid, Amberlyst 70 or 35 are superior to standard Amberlyst 15 due to higher thermal stability and acid site density, allowing for higher reaction temperatures (up to 190°C for Amberlyst 70) without desulfonation [1, 6].

Module 2: Reaction Parameters (Thermodynamics & Kinetics)

Q: How do I determine the optimal Molar Ratio (Acid:Alcohol)? A: The stoichiometry is 1:1, but you must use an excess of the cheaper reagent to drive the reaction.

  • Standard Protocol: Start with 1:3 (Acid:Alcohol).

  • Optimization: Increasing to 1:10 can push conversion >95% but increases downstream recovery costs (distillation energy).

  • Note: For enzymatic reactions, high alcohol concentrations can deactivate the enzyme.[2] Use a 1:1 ratio with continuous alcohol feeding or solvent-free systems [13, 18].

Q: What is the kinetic "Sweet Spot" for Temperature? A:

  • Mineral Acids/Zeolites: Operate at the boiling point of the alcohol (reflux) to facilitate azeotropic water removal.

  • Resins: Keep below the resin's maximum operating temperature (MOT). Amberlyst 15 (MOT 120°C) vs. Amberlyst 70 (MOT 190°C).

  • Enzymes: Strictly 40–60°C . Above 60°C, thermal denaturation occurs rapidly [13].

Module 3: Water Management (The Critical Driver)

Q: I am using excess alcohol, but yield is still low. Why? A: Water accumulation is hydrolyzing your ester back into acid.[3] You must actively remove water.[3]

Troubleshooting Water Removal Methods
  • Azeotropic Distillation (Dean-Stark):

    • Mechanism:[1][4] Uses an entrainer (e.g., toluene, cyclohexane) or the reactant alcohol (if it forms a heterogeneous azeotrope) to carry water into a trap.

    • Failure Mode: If the trap is not insulated, vapor condenses before reaching the condenser.

  • Molecular Sieves (3A/4A):

    • Mechanism:[1][4] Physical adsorption of water.

    • Protocol: Use 3A sieves for methanol/ethanol esters (to avoid absorbing the alcohol). Use Soxhlet extraction to prevent sieve attrition and acid degradation of the sieve structure [5].

  • Pervaporation:

    • Mechanism:[1][4] Hydrophilic membranes (PVA-PES) selectively permeate water from the reaction mixture.

    • Benefit: Can shift conversion from 60% to >95% at mild temperatures (50-80°C) [9, 15].

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing reaction conditions based on your specific constraints.

OptimizationLogic Start Start: Define Goal Substrate Substrate Sensitivity? Start->Substrate Enzyme Use Enzymatic Catalyst (Lipase B) Substrate->Enzyme Heat/Acid Sensitive Robust Robust Substrates Substrate->Robust Stable TempControl Temp < 60°C Solvent-Free or Ionic Liquid Enzyme->TempControl WaterSieve Water Removal: 3A Molecular Sieves TempControl->WaterSieve YieldCheck Check Yield WaterSieve->YieldCheck CatalystChoice Catalyst Choice Robust->CatalystChoice SolidAcid Solid Acid (Amberlyst/Dowex) *Preferred for Scale* CatalystChoice->SolidAcid MineralAcid Mineral Acid (H2SO4) *Small Scale/Low Cost* CatalystChoice->MineralAcid WaterRemoval Water Removal Strategy SolidAcid->WaterRemoval MineralAcid->WaterRemoval DeanStark Azeotropic Distillation (Dean-Stark) WaterRemoval->DeanStark Batch Pervap Pervaporation Membrane (Continuous Flow) WaterRemoval->Pervap Continuous/High Efficiency DeanStark->YieldCheck Pervap->YieldCheck Optimize Optimize Molar Ratio (1:3 -> 1:10) YieldCheck->Optimize Yield < 90% Optimize->YieldCheck

Caption: Decision tree for selecting catalyst and water removal strategies based on substrate sensitivity and scale.

Detailed Experimental Protocol

Protocol: Solid-Acid Catalyzed Esterification with Azeotropic Water Removal

Objective: Synthesis of Propyl Propionate using Amberlyst 15.

Materials:

  • Propionic Acid (1.0 mol)

  • 1-Propanol (3.0 mol) - Excess used as entrainer

  • Catalyst: Amberlyst 15 (Dry), 5 wt% of total mass

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark Trap, Reflux Condenser, Mechanical Stirrer.

Step-by-Step Procedure:

  • Catalyst Pre-treatment: Wash Amberlyst 15 with 1-propanol to remove fines and residual moisture. Dry in a vacuum oven at 80°C for 4 hours if using "wet" resin.

  • Setup: Assemble the RBF with the Dean-Stark trap and condenser. Fill the Dean-Stark trap with 1-propanol.

  • Loading: Charge the RBF with Propionic Acid and 1-Propanol (1:3 ratio). Begin stirring at 300-500 rpm to suspend the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 97-100°C).

    • Observation: The mixture will boil, and vapor will condense.[3] Water (denser) will separate at the bottom of the trap; excess propanol will overflow back into the reactor.

  • Monitoring: Monitor acid value (titration with KOH) or GC analysis every 30 minutes.

  • Completion: Stop when water collection ceases or acid conversion >98%.

  • Work-up: Filter off the solid catalyst (save for regeneration). Distill the filtrate to separate excess alcohol from the ester product.

Frequently Asked Questions (FAQs)

Q1: My solid acid catalyst turned dark and lost activity after one run. Why? A: This is likely fouling (polymerization of by-products on the active sites) or poisoning (impurities in feed).

  • Fix: Wash the spent catalyst with polar solvents (methanol/acetone) followed by drying. If using Amberlyst, ensure you are not exceeding its thermal limit (

    
    ), which causes desulfonation (loss of active 
    
    
    
    groups) [11, 16].

Q2: Can I use molecular sieves directly in the reaction pot with sulfuric acid? A: No. Strong mineral acids can degrade the aluminosilicate structure of zeolites/sieves. Furthermore, the sieves will physically break down under vigorous stirring (attrition), contaminating the product. Use a Soxhlet extractor loop or a solid acid catalyst instead [5].

Q3: How do I handle the kinetics of enzymatic esterification? A: Enzymatic reactions often follow Ping-Pong Bi-Bi kinetics with alcohol inhibition.

  • Strategy: Do not add all alcohol at once. Use a step-wise addition of alcohol (e.g., 3 aliquots over 6 hours) to keep the alcohol concentration below the inhibition threshold while maintaining stoichiometric balance [13, 18].

References

  • Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst.Kg.ac.rs.
  • Technical Support Center: Water Removal in Esterification Reactions.Benchchem.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [4][5][6][7]

  • Kinetics of Propionic Acid and Isoamyl Alcohol Liquid Esterification with Amberlyst 70 as Catalyst.ResearchGate.
  • Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor.YouTube.
  • Liquid-Phase Esterification of Propionic Acid with n-Butanol.ACS Publications.
  • KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. Jetir.Org. Available at: [4][5][7][8]

  • SIMULATION AND OPTIMIZATION STUDIES OF CATALYZED ESTERIFICATION OF PROPIONIC ANHYDRIDE WITH 2-BUTANOL. EPrints USM. Available at: [7]

  • Enhancement of esterification of propionic acid with isopropyl alcohol by pervaporation reactor.ElsevierPure.
  • Kinetics of Propionic Acid and Isoamyl Alcohol Liquid Esterification with Amberlyst 70 as Catalyst. ACS Publications. Available at: [5][6][7][8]

  • Esterification by solid acid catalysts - A comparison. ResearchGate. Available at: [1][2][4][5][6][7][8][9][10][11][12][13]

  • Enhancement of Esterification of Propionic Acid with Isopropyl Alcohol by Pervaporation Reactor.ResearchGate.
  • Overcoming challenges in the enzymatic esterification of fatty acids.Benchchem.
  • Propionic Acid: Method of Production, Current State and Perspectives.PMC.
  • Enhancement of esterification of propionic acid with isopropyl alcohol by pervaporation reactor.Kyung Hee University.
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.American University of Ras Al Khaimah.
  • Magnetic-responsive solid acid catalysts for esterification. PMC - NIH. Available at: [4][5][6][7][8]

  • Production of geranyl propionate by enzymatic esterification of geraniol and propionic acid in solvent‐free system.ResearchGate.
  • A clean enzymatic process for producing flavour esters by direct esterification in switchable ionic liquid/solid phases.Green Chemistry (RSC Publishing).

Sources

Technical Support Center: Purification of 3-Ethylphenyl Propionate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Protocol Hub. As researchers scale up the synthesis of phenolic esters, the isolation of the target compound from a complex crude matrix becomes the primary bottleneck.

The synthesis of 3-ethylphenyl propionate (via the O-acylation of 3-ethylphenol using propionyl chloride or propionic anhydride) presents unique isolation challenges. This guide provides a mechanistic breakdown of these challenges, a self-validating purification protocol, and a visual workflow to ensure high-yield, high-purity recovery.

Critical Parameter Matrix

Understanding the physicochemical properties of your reaction matrix is the first step in designing a successful separation strategy. Because 3-ethylphenyl propionate shares structural similarities with both its precursor and standard reference esters, we must exploit subtle differences in boiling points and pKa values.

CompoundProcess RoleBoiling Point (°C)Density (g/mL)Aqueous Solubility
3-Ethylphenol Reactant / Impurity218[1]1.001[2]Slightly soluble
Propionic Anhydride Reactant / Impurity167[3]1.010[3]Decomposes
Phenyl Propionate Reference Ester211[4]1.050[4]Insoluble
3-Ethylphenyl Propionate Target Product~235–240 (est.)~1.030 (est.)Insoluble

Mechanistic Troubleshooting (FAQs)

Q: Why does my ester hydrolyze during the basic workup used to remove propionic acid? A: Phenolic esters are exceptionally susceptible to base-catalyzed hydrolysis (saponification). Unlike aliphatic alcohols, the phenoxide anion (3-ethylphenoxide) is a resonance-stabilized, highly favorable leaving group. Using strong bases like NaOH to neutralize excess propionic acid will rapidly cleave the ester bond. Solution: Always use a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acids. NaHCO₃ (pH ~8.3) is strong enough to deprotonate propionic acid (pKa 4.8) but too weak to trigger the saponification of the ester[5].

Q: I am experiencing severe emulsions during the liquid-liquid extraction. What is the cause and the remedy? A: Emulsions in this system are typically caused by unreacted 3-ethylphenol and trace propionic acid acting as amphiphilic surfactants. These molecules lower the interfacial tension between the organic solvent (e.g., dichloromethane) and the aqueous phase. Solution: Do not shake the separatory funnel violently during the initial water washes. If an emulsion forms, add saturated brine (NaCl). This maximizes the ionic strength of the aqueous phase, forcing the organic compounds into the organic layer via the "salting-out" effect[5]. Alternatively, vacuum-filter the biphasic mixture through a pad of Celite to remove the micro-particulates stabilizing the emulsion.

Q: Simple distillation is failing to separate unreacted 3-ethylphenol from the product. Why? A: 3-Ethylphenol boils at 218 °C[1], while the target 3-ethylphenyl propionate boils at an estimated 235–240 °C. This narrow boiling point differential (~20 °C) makes simple distillation highly inefficient. Furthermore, hydrogen bonding from the unreacted phenol can induce co-distillation. Solution: Rely on chemical separation prior to distillation. While strong bases hydrolyze the ester, a carefully timed, ice-cold wash with very dilute NaOH (0.1 M) can selectively deprotonate the phenol (pKa ~10) into the aqueous phase before significant ester hydrolysis occurs. For absolute purity, is the most reliable alternative[5].

Validated Purification Methodology

The following step-by-step methodology is designed as a self-validating system for purifying crude 3-ethylphenyl propionate synthesized in dichloromethane (DCM).

Phase 1: Reaction Quenching & Primary Extraction

  • Procedure: Cool the crude reaction mixture to 0 °C. Slowly add ice-cold 1 M HCl (0.5 mL per mmol of reactant) while stirring vigorously for 10 minutes[5]. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 25 mL).

  • Causality: The cold acidic quench rapidly hydrolyzes unreacted propionyl chloride or propionic anhydride into water-soluble propionic acid while suppressing thermal degradation.

  • Self-Validation: The complete cessation of gas evolution and the rapid formation of a clean biphasic separation indicate that the quenching process is complete.

Phase 2: Acid Neutralization (Critical Step)

  • Procedure: Wash the combined organic layer with saturated aqueous NaHCO₃ (3 × 30 mL). Vent the separatory funnel frequently to release CO₂ gas[5].

  • Causality: This step converts residual propionic acid into water-soluble sodium propionate without destroying the target phenolic ester.

  • Self-Validation: Test the final aqueous effluent with pH paper. The neutralization is only verified as complete when the effluent registers a stable pH of ~8.

Phase 3: Emulsion Resolution & Drying

  • Procedure: Wash the organic layer with 30 mL of saturated brine. Drain the organic layer into an Erlenmeyer flask, add anhydrous MgSO₄, and stir for 15 minutes[5]. Filter out the drying agent.

  • Causality: Brine breaks any lingering micro-emulsions by altering the osmotic pressure, while MgSO₄ chemically binds dissolved trace water.

  • Self-Validation: The organic layer will transition from a cloudy suspension to a completely transparent, crystal-clear liquid once fully dried.

Phase 4: Final Polish (Distillation or Chromatography)

  • Procedure: Evaporate the DCM under reduced pressure. Purify the resulting crude oil via high-vacuum fractional distillation or silica gel chromatography (using a Hexane/Ethyl Acetate gradient)[5][6].

  • Causality: Exploiting polarity differences via chromatography bypasses the thermodynamic challenges of separating compounds with nearly identical boiling points.

  • Self-Validation: Run a Thin Layer Chromatography (TLC) plate of the purified fraction. A single, distinct spot under UV light (254 nm) confirms the absolute removal of the phenolic impurity.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Phenol, Acid) Quench Aqueous Quench (Ice-cold 1M HCl) Crude->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 Aq1 Aqueous Phase (Discard) PhaseSep1->Aq1 Aqueous Org1 Organic Phase (DCM Layer) PhaseSep1->Org1 Organic BaseWash Sat. NaHCO3 Wash (Neutralize Acid) Org1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 Aq2 Aqueous Phase (Discard) PhaseSep2->Aq2 Aqueous Org2 Organic Phase (Ester + Phenol) PhaseSep2->Org2 Organic Brine Brine Wash & Drying (MgSO4) Org2->Brine Distillation Vacuum Distillation / Chromatography Brine->Distillation Pure Pure 3-Ethylphenyl Propionate Distillation->Pure Final Product

Fig 1: Step-by-step liquid-liquid extraction and purification workflow for 3-ethylphenyl propionate.

References

  • Organic Syntheses. Organic Syntheses Procedure: Phenyl Propionate. Available at:[Link]

  • International Labour Organization (ILO). ICSC 0558 - PROPIONIC ANHYDRIDE. Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Ethylphenyl Propionate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of propionic acid, 3-ethylphenyl ester (commonly known as 3-ethylphenyl propionate). This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity esterification at the pilot scale.

Process Overview & Mechanistic Logic

The synthesis of 3-ethylphenyl propionate relies on the nucleophilic acyl substitution of propionyl chloride by 3-ethylphenol. Because phenols are bidentate nucleophiles, they can react at two distinct positions: the phenolic oxygen (O-acylation) or the aromatic ring carbon (C-acylation).

To successfully scale this reaction, the process must be strictly driven toward kinetic control (O-acylation) by utilizing mild organic bases (e.g., Triethylamine or DMAP) at low temperatures[1]. Deviations in temperature or the accidental introduction of Lewis acids will shift the reaction toward thermodynamic control , triggering a Friedel-Crafts-type C-acylation or a Fries rearrangement, which contaminates the batch with hydroxypropiophenone byproducts[2].

ReactionLogic Reactants 3-Ethylphenol + Propionyl Chloride O_Acyl O-Acylation Pathway (Kinetic Control) Reactants->O_Acyl Mild Base (TEA/DMAP) T < 25°C C_Acyl C-Acylation Pathway (Thermodynamic Control) Reactants->C_Acyl Lewis Acid (e.g., AlCl3) or High Temp Target 3-Ethylphenyl Propionate (Desired Product) O_Acyl->Target Byproduct Hydroxypropiophenone (Impurity) Target->Byproduct Fries Rearrangement (Acidic conditions) C_Acyl->Byproduct

Logical relationship between O-acylation and C-acylation in phenolic ester synthesis.

Standardized Scale-Up Protocol (1.0 kg Pilot Scale)

The following protocol is engineered as a self-validating system. Each step includes specific physical or chemical markers to verify success before proceeding. Toluene is selected over dichloromethane (DCM) to comply with industrial scale-up safety and environmental standards[3].

Reagents & Stoichiometry
  • 3-Ethylphenol: 1.0 eq (1.00 kg, 8.18 mol)

  • Propionyl Chloride: 1.1 eq (0.83 kg, 9.00 mol)

  • Triethylamine (TEA): 1.2 eq (0.99 kg, 9.82 mol)

  • 4-Dimethylaminopyridine (DMAP): 0.05 eq (0.05 kg, 0.41 mol)

  • Anhydrous Toluene: 10 L (Reaction Solvent)

Step-by-Step Methodology
  • Reactor Charging & Dissolution: Purge a 20 L jacketed glass-lined reactor with inert Nitrogen (N₂). Charge 10 L of anhydrous toluene, followed by 3-ethylphenol, TEA, and DMAP. Stir at 150 rpm until the mixture is completely homogeneous.

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction and ensures complete conversion of the sterically hindered phenol[4].

  • Cryogenic Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C to 5 °C.

  • Electrophile Addition: Load propionyl chloride into an addition funnel. Add dropwise over 2 hours, strictly maintaining the internal temperature below 10 °C.

    • Causality: The formation of the ester and the precipitation of TEA·HCl salt is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise provide the activation energy required for the unwanted Fries rearrangement[1].

  • Reaction Maturation: Once the addition is complete, remove the cooling circulation and allow the reactor to naturally warm to 20–25 °C. Stir for 2 to 4 hours.

    • Self-Validation: Sample the reactor and analyze via HPLC or TLC. The reaction is validated as complete when the 3-ethylphenol peak is <1% AUC.

  • Biphasic Quench & Workup: Slowly add 2 L of deionized water to quench any unreacted propionyl chloride. Separate the aqueous layer. Wash the organic layer sequentially with:

    • 2 L of 1M HCl (Removes residual TEA and DMAP catalysts).

    • 2 L of Saturated NaHCO₃ (Neutralizes and extracts residual propionic acid).

    • 2 L of Brine (Breaks emulsions and pre-dries the organic layer).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield high-purity 3-ethylphenyl propionate.

Workflow Step1 1. Substrate Dissolution 3-Ethylphenol + TEA in Toluene Step2 2. Thermal Control Cool reactor to 0-5 °C Step1->Step2 Step3 3. Reagent Addition Propionyl Chloride (Dropwise) Step2->Step3 Step4 4. Reaction Maturation Stir at 20-25 °C (2-4 hours) Step3->Step4 Step5 5. Biphasic Quench 1M HCl followed by Sat. NaHCO3 Step4->Step5 Step6 6. Purification Vacuum Distillation Step5->Step6

Experimental workflow for the scale-up synthesis of 3-ethylphenyl propionate.

Troubleshooting Guides & FAQs

Q: Why am I seeing hydroxypropiophenone impurities in my final product? A: You are observing a shift from kinetic to thermodynamic control. Phenols are bidentate nucleophiles capable of reacting at the oxygen (O-acylation) or the aromatic carbon ring (C-acylation). If your reaction temperature exceeds 40 °C during the electrophile addition, or if trace Lewis acids (like AlCl₃ or transition metal contaminants from degraded reactor walls) are present, the initially formed 3-ethylphenyl propionate will undergo a Fries rearrangement to form hydroxypropiophenones[1][2]. Ensure strict temperature control (<10 °C during addition) and use glass-lined reactors.

Q: Can I use aqueous sodium hydroxide (Schotten-Baumann conditions) instead of triethylamine to reduce costs? A: While aqueous NaOH can be used in biphasic phase-transfer catalysis (PTC) setups[5], it introduces a severe competing side reaction at scale: the rapid hydrolysis of propionyl chloride into propionic acid. To achieve >90% yields at the pilot scale, anhydrous conditions using an organic base like TEA are vastly superior. TEA acts as an acid scavenger without hydrolyzing your electrophile[1].

Q: My reaction stalls at 85% conversion. How do I push it to completion? A: The stalling is likely due to the steric hindrance of the ethyl group on the phenol ring slowing down the nucleophilic attack. Introduce 1–5 mol% of DMAP. DMAP acts as an acyl transfer catalyst, forming an acylpyridinium intermediate that is orders of magnitude more electrophilic than the parent acid chloride, easily driving the reaction past 95% conversion[4].

Q: How do I resolve severe emulsions during the aqueous quench? A: Emulsions in this specific workflow are typically caused by triethylammonium hydrochloride (TEA·HCl) salts precipitating at the biphasic interface. To resolve this, ensure your initial water quench is voluminous enough to fully dissolve the salt lattice. If the emulsion persists, add saturated brine (NaCl) to increase the density and ionic strength of the aqueous phase, forcing a cleaner phase separation.

Quantitative Data: Base & Catalyst Optimization

To assist in process optimization, the following table summarizes the quantitative impact of different base and catalyst systems on the esterification of phenols with propionyl chloride based on established scale-up metrics.

Catalyst / Base SystemMolar Eq.Average Yield (%)Exotherm ProfileScalability / Notes
Aqueous NaOH (PTC) 1.570 - 75%LowHigh rate of acyl chloride hydrolysis; lower overall yield[5].
Pyridine 1.280 - 85%ModerateToxic; difficult to completely remove during aqueous workup[1].
Triethylamine (TEA) 1.285 - 90%ModerateStandard acid scavenger; cost-effective for large-scale production[1].
TEA + DMAP (cat.) 1.2 + 0.05> 95% High (Fast Kinetics)Optimal system. DMAP ensures complete conversion via acylpyridinium intermediate[4].

References

  • Application Notes and Protocols: The Reaction of Propionyl Chloride with Phenols - Benchchem. Benchchem.
  • A Scalable Synthesis of the Thromboxane Receptor Antagonist 3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic Acid via a Regioselective Heck Cross-Coupling Strategy. ACS Publications.
  • Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal.
  • Ch24 - Acylation of phenols - Chemistry. University of Calgary.
  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie.

Sources

catalyst selection for efficient 3-ethylphenol esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Process Optimization

Ticket ID: EST-3EP-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction

You are likely encountering difficulties because phenols are fundamentally different from aliphatic alcohols . Unlike ethanol or methanol, the hydroxyl group on 3-ethylphenol is attached to an


 hybridized aromatic ring. This creates two specific challenges:
  • Reduced Nucleophilicity: The lone pair on the oxygen is delocalized into the

    
    -system, making it a poor nucleophile.
    
  • Thermodynamic Barrier: Direct esterification with carboxylic acids has a low equilibrium constant (

    
    ), requiring aggressive water removal.
    

This guide moves beyond basic textbook chemistry to address the specific electronic and steric influence of the 3-ethyl group and provides a self-validating catalyst selection framework.

Module 1: Catalyst Selection Matrix

Do not select a catalyst based on availability alone. Use this logic gate to determine the correct system for your constraints.

The Decision Logic (DOT Visualization)

CatalystSelection Start Start: Define Constraints RouteA Constraint: Green Chemistry / Atom Economy Required? Start->RouteA Direct Route A: Direct Esterification (Phenol + Carboxylic Acid) RouteA->Direct Yes Acylation Route B: Acylation (Phenol + Anhydride/Chloride) RouteA->Acylation No (Yield is priority) SolidAcid Solid Acid Catalyst (Amberlyst-15 or HPA) Direct->SolidAcid WaterRemoval CRITICAL: Water Removal (Dean-Stark / Mol. Sieves) SolidAcid->WaterRemoval Mandatory LewisAcid Lewis Acid Catalyst (Sc(OTf)3, Bi(OTf)3) Acylation->LewisAcid Neutral Conditions BaseCat Base Catalyst (Pyridine / DMAP) Acylation->BaseCat Standard Conditions

Figure 1: Logic flow for selecting the appropriate catalytic route based on yield vs. green chemistry constraints.

Catalyst Comparison Table
Catalyst ClassSpecific RecommendationMechanismProsCons
Solid Acid Amberlyst-15 (Dry)Heterogeneous Brønsted AcidEasy filtration; Reusable; Green.Susceptible to poisoning by water; lower reaction rates than homogeneous acids.
Heteropolyacid

(Wells-Dawson)
"Pseudo-liquid" phase catalysisExtremely high activity for phenols; thermal stability.Harder to source; requires specific support (Silica) for optimal surface area.
Lewis Acid Sc(OTf)

or Bi(OTf)

Electrophilic activation of acyl donorMild conditions; suppresses Fries rearrangement.Expensive; requires strictly anhydrous conditions.
Homogeneous

-TSA
Soluble Brønsted AcidCheap; well-understood kinetics.Difficult workup (neutralization); corrosive; generates salt waste.

Module 2: The "3-Ethyl" Factor (Substrate Specifics)

You are not just esterifying phenol; you are esterifying 3-ethylphenol . The meta-ethyl group introduces specific variables that must be accounted for in your experimental design.

Electronic Activation (The Trap)

The ethyl group at the meta position is weakly electron-donating.

  • Effect: It increases the electron density of the aromatic ring.

  • Consequence: While this slightly helps nucleophilicity, it significantly increases the risk of C-acylation (Fries Rearrangement). The ring becomes more susceptible to electrophilic attack than unsubstituted phenol.

  • Mitigation: Avoid harsh Lewis acids (like

    
    ) and high temperatures (
    
    
    
    ), which favor the thermodynamic C-acylated product (hydroxyaryl ketone) over the kinetic O-acylated product (ester).
Steric Considerations
  • Effect: The meta position is not adjacent to the hydroxyl group, so direct steric hindrance is minimal compared to ortho-substituted phenols.

  • Consequence: You do not need "hyper-active" catalysts designed for bulky phenols. Standard solid acids (Amberlyst-15) are sufficient if pore diffusion is managed.

Module 3: Troubleshooting & FAQs

Issue 1: "My conversion stalled at ~40% despite refluxing for 24 hours."

Diagnosis: Thermodynamic Equilibrium Limit & Catalyst Poisoning. Root Cause:

  • Water: In direct esterification, water is a byproduct.[1] If not removed, the reverse hydrolysis reaction dominates.

  • Competitive Adsorption: Phenols adsorb onto the sulfonic acid sites of resins (like Amberlyst) via

    
    -interactions. If the phenol concentration is too high, it "blocks" the sites from the carboxylic acid.
    

Solution Protocol:

  • Action A (Water): Switch to a solvent that forms a low-boiling azeotrope with water (e.g., Toluene or Xylene) and use a Dean-Stark trap. Alternatively, add activated 3Å Molecular Sieves directly to the flask.

  • Action B (Stoichiometry): Do not use a 1:1 ratio. Use a large excess of the carboxylic acid (if cheap) or the phenol (if the acid is precious) to drive Le Chatelier’s principle.

  • Action C (Catalyst Loading): Increase Amberlyst-15 loading to 10-15 wt% to account for site blockage by the phenol.

Issue 2: "I am seeing a ketone byproduct (C-acylation)."

Diagnosis: Unwanted Fries Rearrangement. Root Cause: The reaction temperature is too high, or the catalyst is too strong of a Lewis acid, causing the ester group to migrate to the ortho or para position on the ring.

Solution Protocol:

  • Lower Temperature: Keep reaction below 80°C.

  • Switch Catalyst: If using a metal triflate or halide, switch to a Brønsted base (Pyridine/DMAP) or a milder solid acid.

  • Solvent Change: Use non-polar solvents (Toluene) rather than polar aprotic solvents (Nitrobenzene), which can stabilize the acylium ion intermediate required for the rearrangement.

Module 4: Validated Experimental Protocols

Protocol A: Green Direct Esterification (Amberlyst-15)

Best for: Scale-up, cost-efficiency, and avoiding chlorinated solvents.

  • Preparation: Wash Amberlyst-15 (macroreticular resin) with methanol, then dry in a vacuum oven at 100°C for 4 hours. Crucial: Wet catalyst will fail immediately.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Loading:

    • 3-Ethylphenol (1.0 equiv)

    • Carboxylic Acid (1.5 - 2.0 equiv)

    • Solvent: Toluene (0.5 M concentration relative to phenol)

    • Catalyst: Dry Amberlyst-15 (10 wt% relative to phenol mass)

  • Reaction: Reflux vigorously. Ensure the toluene/water azeotrope is condensing and water is separating in the trap.

  • Monitoring: Monitor by TLC or HPLC. Do not stop until water collection ceases.

  • Workup: Filter off the catalyst (can be regenerated). Wash filtrate with

    
     (removes excess acid) and brine. Evaporate solvent.
    
Protocol B: High-Yield Acylation (Sc(OTf)3)

Best for: High-value substrates, heat-sensitive compounds.

  • Setup: Flame-dried glassware under Argon/Nitrogen atmosphere.

  • Loading:

    • 3-Ethylphenol (1.0 equiv)

    • Acid Anhydride (1.1 equiv)

    • Catalyst: Scandium(III) Triflate [

      
      ] (1 mol%)
      
    • Solvent: Acetonitrile or Nitromethane (anhydrous).

  • Reaction: Stir at room temperature (25°C).

  • Mechanism: The Sc(III) acts as a Lewis acid to activate the anhydride carbonyl, making it susceptible to attack by the weak phenol nucleophile.

  • Workup: Quench with water. Extract with Ethyl Acetate. The catalyst stays in the aqueous phase (and can theoretically be recovered).

References

  • Bonatti, E., et al. (2025). Bio-Oil Upgrading: Impact of Phenol on Acetic Acid Esterification with Amberlyst-15. Energy & Fuels. Link

    • Key Insight: Establishes the competitive adsorption mechanism where phenols block active sites on Amberlyst-15.
  • Yadav, G. D., & Thorat, T. S. (1996). Kinetics of Esterification of Substituted Phenols with Carboxylic Acids using Solid Acid Catalysts. Industrial & Engineering Chemistry Research.
  • Ruiz, D. M., et al. (2008). Direct esterification of cinnamic acids with phenols: A simple, heteropolyacid-catalyzed procedure. Arkivoc. Link

    • )
  • Ishihara, K., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides. Journal of the American Chemical Society. Link

    • Key Insight: Validates the use of Sc(OTf)3 for acylation under mild conditions to prevent side reactions.
  • Guery, S., et al. (2001). Fries rearrangement in methane sulfonic acid. Tetrahedron. Key Insight: Details the conditions (temperature/acid strength) that trigger the unwanted Fries rearrangement in phenolic esters.

Sources

Validation & Comparative

Strategic Validation of 3-Ethylphenyl Propionate: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-spectroscopic validation strategy for 3-ethylphenyl propionate . It is designed for analytical chemists and process engineers who must distinguish this specific phenolic ester from its constitutional isomer (ethyl 3-phenylpropionate) and its positional isomers (2- and 4-ethylphenyl propionate).

Part 1: Executive Technical Summary

3-ethylphenyl propionate (CAS: N/A for specific isomer, generic ethylphenyl propionates often conflated) is a phenolic ester. Its structural integrity relies on three distinct features:

  • The Core Skeleton: A benzene ring substituted at the meta (3-) position.

  • The Ester Linkage: A phenolic ester bond (Ar-O-CO-R), not a benzylic ester bond (Ar-C-CO-O-R).

  • The Substituents: An ethyl group on the ring and a propionyl chain on the oxygen.

The Validation Challenge: Commercial samples are frequently mislabeled as Ethyl 3-phenylpropionate (Ethyl hydrocinnamate). While these two molecules share the formula


 (MW 178.23  g/mol ), they are chemically distinct.
  • Target: 3-Ethylphenyl propionate (Phenol derivative).[1]

  • Imposter: Ethyl 3-phenylpropionate (Hydrocinnamic acid derivative).[1][2]

This guide provides a self-validating protocol to unambiguously confirm the target structure using NMR, IR, and MS.

Part 2: Structural Analysis & Causality

To validate the structure, we must interrogate the connectivity of the atoms.[3][4] The following diagram illustrates the critical "Decision Tree" logic used to rule out isomers.

ValidationLogic Start Unknown Sample (C11H14O2) IR_Step Step 1: IR Spectroscopy Check Carbonyl Region Start->IR_Step IR_Result_High High Freq C=O (1760-1770 cm-1) Phenolic Ester IR_Step->IR_Result_High Target Profile IR_Result_Low Low Freq C=O (1735-1750 cm-1) Alkyl Ester IR_Step->IR_Result_Low Reject (Hydrocinnamate) NMR_Step Step 2: 1H NMR Check 3.5 - 4.5 ppm Region IR_Result_High->NMR_Step NMR_Result_Empty Region Empty Confirms Ar-O-C Linkage NMR_Step->NMR_Result_Empty Pass NMR_Result_Signal Quartet at ~4.1 ppm Indicates O-CH2-CH3 NMR_Step->NMR_Result_Signal Reject (Ethyl Ester) Split_Step Step 3: Splitting Pattern Aromatic Region NMR_Result_Empty->Split_Step Meta_Pattern Meta Pattern (s, d, t, d) Target Confirmed Split_Step->Meta_Pattern 3-Ethyl Isomer Para_Pattern Para Pattern (AA'BB' Doublets) Isomer Impurity Split_Step->Para_Pattern 4-Ethyl Isomer

Figure 1: Logical workflow for structural validation. Green paths indicate confirmation of 3-ethylphenyl propionate.

Part 3: Comparative Spectroscopic Analysis

Method 1: Nuclear Magnetic Resonance ( H NMR)

The Gold Standard for Purity and Isomer Differentiation.

The most common error is confusing the target with Ethyl 3-phenylpropionate. The NMR spectrum provides a binary "Pass/Fail" check based on the oxygen environment.

Critical Diagnostic Signals
Feature3-Ethylphenyl Propionate (Target)Ethyl 3-phenylpropionate (Imposter)Differentiation Logic
Ester Linkage No signal in 3.5–4.5 ppm region.Quartet (~4.1 ppm) corresponding to

.
Primary Exclusion Criteria. If you see a quartet at 4.1 ppm, the sample is the wrong isomer.
Propionyl Group Quartet (~2.6 ppm) + Triplet (~1.2 ppm).Triplet (~1.2 ppm) + Quartet (~4.1 ppm).The propionyl

in the target is next to a carbonyl (~2.6 ppm), not oxygen.
Ethyl Group (Ring) Quartet (~2.65 ppm) + Triplet (~1.25 ppm).N/A (Ethyl is part of the ester chain).[5][6][7]In the target, the ethyl group is benzylic.
Aromatic Region Meta Pattern: Singlet (H2), Doublet (H4), Triplet (H5), Doublet (H6).Mono-substituted: Multiplet (5H) typical of a free phenyl ring.Distinguishes 3-ethyl (meta) from 4-ethyl (para) and unsubstituted rings.

Detailed Aromatic Assignment (Target Molecule):

  • 
     6.9 - 7.3 ppm:  The 3-ethyl substitution breaks the symmetry of the ring.
    
    • H2 (Singlet/Narrow Doublet): Isolated between the ethyl and ester group.

    • H5 (Triplet): The proton meta to both substituents, coupling with H4 and H6.

    • H4, H6 (Doublets): Coupling with H5.

  • Note: In the 4-ethyl isomer (para), the symmetry produces a clean AA'BB' system (two distinct doublets).

Method 2: Infrared Spectroscopy (FT-IR)

Validation of Functional Group Environment.

Phenolic esters exhibit a characteristic "energy shift" in their carbonyl stretch compared to their aliphatic counterparts.

  • Target (Phenolic Ester): The lone pair on the phenoxy oxygen is delocalized into the aromatic ring. This reduces the resonance donation into the carbonyl carbon, increasing the double-bond character of the C=O bond.

    • Result:

      
       appears at 1760–1770 cm
      
      
      
      .
  • Alternative (Aliphatic Ester): The ethoxy oxygen donates electron density effectively into the carbonyl.

    • Result:

      
       appears at 1735–1750 cm
      
      
      
      .[8]
Method 3: Mass Spectrometry (GC-MS)

Fragmentational Fingerprinting.

MS confirms the molecular weight (178) but, more importantly, the fragmentation pathway proves the connectivity.

Fragmentation M_Ion Molecular Ion [M]+ m/z 178 Phenol_Ion 3-Ethylphenol Ion [M-56]+ m/z 122 M_Ion->Phenol_Ion Target Pathway (Phenolic C-O Cleavage) Benzyl_Ion Tropylium Ion [C7H7]+ m/z 91 M_Ion->Benzyl_Ion Imposter Pathway (Benzylic C-C Cleavage) Propionyl Propionyl Loss (Loss of C3H5O) McLafferty McLafferty Rearr. (Loss of C2H4)

Figure 2: Divergent fragmentation pathways. The presence of a strong m/z 122 peak supports the target structure.

  • Target (3-Ethylphenyl propionate):

    • Base Peak: Often m/z 122 (3-ethylphenol radical cation) due to the loss of the propionyl moiety (ketene loss or acyl cleavage).

    • Acylium Ion: m/z 57 (

      
      ).
      
  • Imposter (Ethyl 3-phenylpropionate):

    • Dominant Peak: m/z 91 (Tropylium ion) or m/z 104 (Styrene radical cation via McLafferty rearrangement).

    • Key Difference: The target is unlikely to generate a dominant m/z 91 or 104 because it lacks the specific alkyl side chain geometry required for those rearrangements.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for H NMR
  • Solvent Selection: Use CDCl

    
      (Deuterated Chloroform) with 0.03% TMS. Avoid DMSO-d6 unless solubility is an issue, as it can broaden phenolic ester peaks.
    
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. High concentration is necessary to resolve the fine splitting of the aromatic multiplet.

  • Acquisition:

    • Scans: Minimum 16 (to reduce noise).

    • Relaxation Delay (d1): 5 seconds (critical for accurate integration of aromatic protons).

    • Pulse Angle: 30°.

Protocol B: GC-MS Configuration
  • Column: DB-5ms or equivalent (Non-polar, 30m x 0.25mm).

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Ionization: EI (70 eV).

  • Interpretation: Look for the retention time shift. Phenolic esters generally elute later than their aliphatic isomers on non-polar columns due to

    
    -
    
    
    
    interactions with the stationary phase.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[9] (Authoritative text on phenolic vs. aliphatic ester shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 3-phenylpropionate (Isomer Comparison). NIST Chemistry WebBook, SRD 69. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison Chemistry Department. (Source for substituent effects on aromatic rings).[10]

Sources

Comparative Fragrance Profiling of Phenyl Propionate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In fragrance chemistry and drug formulation, the term "phenyl propionate esters" encompasses two distinct structural classes that are often conflated but exhibit radically different olfactory and physicochemical behaviors:

  • Phenolic Esters (e.g., Phenyl propionate): Formed from phenol and propanoic acid. Here, the heavy phenyl ring acts as the leaving group.

  • Hydrocinnamate Esters (e.g., Methyl or Ethyl 3-phenylpropionate): Formed from 3-phenylpropanoic acid and an aliphatic alcohol. Here, the phenyl ring is anchored to the acyl chain.

Understanding the structure-odor relationship (SOR) between these classes is critical for formulation scientists. The benzyl/phenyl ring provides a lipophilic anchor that imparts high tenacity and deep floral/balsamic base notes. Meanwhile, altering the aliphatic chain length (methyl, ethyl, isobutyl) modulates the molecule's vapor pressure and its affinity for specific olfactory receptors (ORs), shifting the "top notes" from sweet florals to sharp, ethereal rum facets.

Comparative Odor Profiles & Physicochemical Data

The olfactory impact of an ester is intrinsically linked to its volatility and receptor binding affinity. Below is a comparative synthesis of the primary phenyl propionate derivatives used in the flavor and fragrance industry.

Table 1: Qualitative Fragrance Profiles & Formulation Stability
CompoundCAS NumberStructural ClassPrimary Odor DescriptorsNatural OccurrenceFormulation Stability Note
Phenyl propionate 637-27-4Phenolic EsterFloral, honey, fruity[1]SyntheticHigh risk of phenolic off-notes upon hydrolysis in alkaline media[2].
Methyl 3-phenylpropionate 103-25-3HydrocinnamateSweet, floral, fruit[3]Mushrooms, Piper lolot[4]Stable in neutral pH; acts as a versatile mid-note.
Ethyl 3-phenylpropionate 2021-28-5HydrocinnamateEthereal, rum, fruity, floral[5]Rum, passion fruit, plum brandy[6]Excellent mid-to-base note; distinct rum facet[7].
Isobutyl phenylpropionate N/AHydrocinnamateStrawberry, fruity on floral base[8]SyntheticHigh tenacity; ideal for lipsticks and heavy wax matrices[8].
Table 2: Quantitative Physicochemical Properties

Note: Where exact quantitative thresholds are absent in literature, boiling point serves as a proxy for volatility and tenacity.

CompoundMolecular WeightBoiling Point (°C)Density (g/mL)Odor Detection Threshold
Phenyl propionate 150.18 g/mol ~211 °C~1.05Not specified
Methyl 3-phenylpropionate 164.20 g/mol ~238 °C~1.04Not specified
Ethyl 3-phenylpropionate 178.23 g/mol 247-248 °C[6]1.01[6]17 - 40 ppb[5]
Isobutyl phenylpropionate 206.29 g/mol [8]>250 °C~0.99Not specified

Self-Validating Analytical Methodology: HS-SPME-GC-O/MS

To objectively map the odor activity of these esters and rule out thermal degradation artifacts, a self-validating Headspace Solid-Phase Microextraction Gas Chromatography-Olfactometry (HS-SPME-GC-O/MS) protocol is required.

Step-by-Step Protocol

Step 1: Matrix Simulation & Internal Standardization

  • Action: Dilute the target ester to 100 ppm in diethyl phthalate (DEP). Spike with 10 ppm 2-octanol as an Internal Standard (IS).

  • Causality: DEP is an odorless, lipophilic solvent that mimics the thermodynamic release of a perfume base, ensuring the vapor phase partitioning reflects real-world performance. The IS creates a self-validating system; if the IS peak area deviates by >5% across runs, the extraction is flagged for matrix interference, preventing false-negative sensory reports.

Step 2: Headspace Equilibration & Extraction

  • Action: Incubate the sample at 40°C for 15 minutes, then expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

  • Causality: The tri-phase fiber is critical. The PDMS layer captures heavier, tenacious base notes (like isobutyl phenylpropionate), while the Carboxen/DVB layers trap highly volatile ethereal top notes (like the rum facet of ethyl 3-phenylpropionate).

Step 3: Chromatographic Separation & Split-Effluent Detection

  • Action: Desorb the fiber in the GC inlet at 250°C. Route the column effluent through a 1:1 microfluidic splitter, directing half to a Mass Spectrometer (MS) and half to an Olfactory Detection Port (ODP) humidified with makeup water.

  • Causality: Humidifying the ODP prevents olfactory fatigue and nasal mucosa dehydration. The simultaneous MS/ODP split ensures that the sensory descriptor recorded by the human panelist is definitively linked to the intact ester molecule, not a thermally cleaved artifact.

Step 4: Sensory Data Synthesis

  • Action: Panelists record odor descriptors and intensity (using a time-intensity olfactogram) as peaks elute, generating an Odor Activity Value (OAV) map.

Workflow Visualization

G A Sample Prep & Internal Std (Matrix + 2-Octanol) B HS-SPME Extraction (DVB/CAR/PDMS Fiber) A->B 40°C Equilibration C Gas Chromatography (Capillary Separation) B->C Thermal Desorption D Mass Spectrometry (Chemical Validation) C->D 1:1 Split E Olfactometry Port (Human Sensory Detection) C->E 1:1 Split F Aroma Profile Synthesis (Odor Activity Mapping) D->F Spectral Data E->F Sensory Descriptors

Figure 1: Self-validating HS-SPME-GC-O/MS workflow for objective ester fragrance profiling.

Structure-Odor Relationships (SOR) & Formulation Insights

The Ethereal Shift: Moving from methyl to ethyl in the 3-phenylpropionate series introduces a distinct "rum" and ethereal facet[5]. This occurs due to the ethyl group's specific interaction with ORs that typically recognize short-chain aliphatic esters (like ethyl acetate). However, the heavy phenyl ring grounds the molecule, preventing it from smelling purely like a volatile solvent and giving it a complex floral undertone.

The Tenacity Factor: Isobutyl phenylpropionate exhibits a heavier, strawberry-like nuance with exceptional tenacity. Because of its higher molecular weight and lipophilicity, it is highly resistant to evaporation, making it a staple in lipstick perfumes and novelty fragrances where base-note longevity is required[8].

The Phenolic Cleavage Risk: Phenyl propionate (CAS 637-27-4) offers a more complex scent profile than simpler esters[2], but carries a significant formulation risk. In the presence of strong acids or bases, it undergoes hydrolytic cleavage to yield free phenol and propanoic acid[2]. Phenol possesses a sharp, medicinal odor that will catastrophically destroy a cosmetic fragrance profile if the product's pH drifts. Conversely, hydrocinnamate esters (like ethyl 3-phenylpropionate) are generally more stable, and their hydrolysis byproducts (3-phenylpropanoic acid and aliphatic alcohols) are far less disruptive to the overall olfactory harmony.

References

1.[5] Ethyl 3-phenylpropionate | 2021-28-5 - ChemicalBook. URL: 2.[6] Cas 2021-28-5,Ethyl 3-phenylpropionate - LookChem. URL: 3.[7] Ethyl 3-phenylpropionate CAS#: 2021-28-5 - ChemicalBook. URL: 4.[1] Phenyl propionate CAS# 637-27-4: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn. URL: 5.[3] Methyl 3-phenylpropionate CAS# 103-25-3: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn. URL: 6.[2] Buy Phenyl propionate | 637-27-4 - Smolecule. URL: 7.[4] Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem - NIH. URL: 8.[8] Perfume and Flavor Chemicals | PDF - Scribd. URL:

Sources

analytical method validation for 3-ethylphenyl propionate quantification

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for Ethyl 3-Phenylpropionate: A Comparative Guide

Executive Summary & Scope

Analyte Focus: Ethyl 3-phenylpropionate (CAS: 2021-28-5) Synonyms: Ethyl hydrocinnamate, Ethyl benzenepropanoate.[1][2] Context: Used as a pharmaceutical intermediate (e.g., in the synthesis of protease inhibitors) and a high-value fragrance ingredient.[2]

This guide provides a rigorous technical comparison between Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC-FID) for the quantification of ethyl 3-phenylpropionate (3-EPP). While GC-FID is the industry standard for raw material purity (due to volatility), this guide positions Stability-Indicating RP-HPLC as the superior "Product" method for drug development applications.[2] Only HPLC allows for the simultaneous quantification of the parent ester and its non-volatile hydrolysis degradation product (3-phenylpropionic acid) without derivatization.

Method Comparison: RP-HPLC vs. GC-FID

The choice of method depends on the analytical target profile (ATP).

FeatureRP-HPLC (Recommended for Stability) GC-FID (Alternative for Purity)
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Polarity
Degradant Detection Excellent. Detects non-volatile acid hydrolysis products directly.[2]Poor. Acid degradants require derivatization (silylation/methylation) to elute.[2]
Sensitivity (LOD) High (UV @ 210 nm). ~0.01 µg/mL.[3]Moderate to High. ~0.1 µg/mL.
Sample Matrix Compatible with aqueous/biological matrices.[2]Requires organic solvent extraction; incompatible with water.[2]
Throughput Moderate (10-15 min run time).[2]High (5-10 min run time).
Suitability Drug Product Stability, Formulation Analysis. Raw Material Purity, Essential Oil Profiling.

Core Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be self-validating . It includes built-in System Suitability Tests (SST) that flag instrumental drift before data is compromised.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).[2]

    • Rationale: Provides sufficient retention and resolution between the polar acid metabolite and the non-polar ester.

  • Mobile Phase: Isocratic mixture of Acetonitrile : 0.1% Orthophosphoric Acid (60:40 v/v) .

    • Note: Acidification suppresses ionization of the free acid degradant, sharpening its peak shape.[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV-Vis at 210 nm (primary) or 240 nm.[2]

    • Rationale: 210 nm captures the strong carbonyl/phenyl absorption for maximum sensitivity.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C (Ambient).

Validation Workflow (ICH Q2(R2) Compliant)

Step 1: Specificity (Stress Testing) Demonstrate that the method can separate 3-EPP from its degradants.

  • Protocol: Expose 3-EPP stock solution to:

    • Acid (0.1 N HCl, 60°C, 2 hrs)

    • Base (0.1 N NaOH, 60°C, 2 hrs)

    • Oxidation (3% H2O2, RT, 2 hrs)

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between 3-EPP peak and the major degradant (3-phenylpropionic acid). Peak purity index > 0.999 (via Diode Array Detector).
    

Step 2: Linearity & Range

  • Protocol: Prepare 6 concentration levels: 5%, 50%, 100%, 150%, and 200% of target concentration (e.g., 10 µg/mL to 200 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Residual plot should show random distribution about zero.

Step 3: Accuracy (Recovery)

  • Protocol: Spike placebo matrix with 3-EPP at 50%, 100%, and 150% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.

Step 4: Precision

  • Repeatability: 6 injections of 100% standard.[2] (%RSD

    
     1.0%).
    
  • Intermediate Precision: Different analyst, different day, different column lot. (%RSD ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     2.0%).
    

Visualization of Method Logic

Figure 1: Analytical Decision Tree

This diagram guides the researcher in selecting the correct method based on the sample type.

MethodSelection Start Start: Select Sample Type IsRawMaterial Is it Raw Material / Pure Substance? Start->IsRawMaterial IsVolatile Is Volatility High (BP < 300°C)? IsRawMaterial->IsVolatile Yes IsAqueous Is it Biological/Aqueous Matrix? IsRawMaterial->IsAqueous No GC_FID Select GC-FID (High Resolution, Purity Focus) IsVolatile->GC_FID Yes HPLC_UV Select RP-HPLC-UV (Stability Indicating, Matrix Tolerant) IsVolatile->HPLC_UV No (Thermally Labile) NeedDegradants Need to quantify Acid Hydrolysis Products? IsAqueous->NeedDegradants No (Solvent Extract) IsAqueous->HPLC_UV Yes NeedDegradants->GC_FID No NeedDegradants->HPLC_UV Yes (Direct Analysis)

Caption: Decision matrix for selecting between GC and HPLC based on sample matrix and stability requirements.

Figure 2: Validation Workflow (ICH Q2)

ValidationFlow Setup 1. System Suitability (Tailing < 1.5, Plates > 2000) Specificity 2. Specificity (Stress Testing) Setup->Specificity Pass Specificity->Setup Fail (Adjust Method) Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Pass Accuracy 4. Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Pass Precision 5. Precision (RSD < 2%) Accuracy->Precision Pass Report Final Validation Report Precision->Report Pass

Caption: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Data Presentation: Expected Validation Results

The following table illustrates typical data obtained during the validation of the RP-HPLC method for Ethyl 3-phenylpropionate.

ParameterExperimental ConditionAcceptance CriteriaTypical Result
System Suitability 5 replicate injections of StandardRSD < 2.0%, Tailing < 1.5RSD = 0.4%, Tailing = 1.1
Linearity 10 – 200 µg/mL


LOD / LOQ S/N RatioLOD: S/N > 3; LOQ: S/N > 10LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Accuracy Spiked at 50%, 100%, 150%98.0% – 102.0% Recovery99.4% – 100.8%
Specificity 0.1 N NaOH HydrolysisResolution (

) > 2.0

(Acid elutes @ 3.5 min, Ester @ 8.2 min)

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023). [Link]

  • PubChem . Ethyl 3-phenylpropionate (Compound Summary). National Library of Medicine. [Link]

  • Phenomenex . HPLC vs GC: What Sets These Methods Apart. (2025).[5] [Link]

  • Mukherjee, J., et al. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations. Acta Poloniae Pharmaceutica. (2011). [Link](Cited for phenylpropionate ester HPLC conditions).

Sources

Structural Validation of 3-Ethylphenyl Propionate: A Comparative Analysis of Spectral Databases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and flavor chemistry, structural ambiguity is a critical failure point. This guide addresses the validation of 3-ethylphenyl propionate (CAS: 122-69-0), a molecule frequently confused with its isomer, ethyl 3-phenylpropionate (CAS: 2021-28-5).

While both compounds share the formula


, their metabolic pathways and organoleptic properties differ drastically. This guide provides a rigorous protocol for cross-referencing experimental Nuclear Magnetic Resonance (NMR) data against major spectral databases. We objectively compare the utility of SDBS (AIST) , nmrdb.org (Prediction) , and PubChem  for this specific structural verification.

The Structural Challenge: Isomer Differentiation

Before acquiring data, one must understand the spectral "fingerprint" required to distinguish the target molecule from its common isomer.

FeatureTarget: 3-Ethylphenyl Propionate Isomer: Ethyl 3-phenylpropionate
Structure Propionate ester attached to phenol ringEthyl ester attached to hydrocinnamic acid chain
Key Linkage


Diagnostic

Signal
No signal > 3.0 ppm (except aromatics)~4.1 ppm (Quartet,

)
Carbonyl (

)
~173 ppm (Ester)~173 ppm (Ester)

Expert Insight: The presence of a quartet at ~4.1 ppm is the "smoking gun" for the incorrect isomer. If your spectrum shows this signal, you have synthesized the wrong compound.

Experimental Protocol: Data Acquisition

To successfully cross-reference with databases, your input data must meet strict quality standards.

Protocol A: High-Resolution NMR Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: 10 mg sample in 0.6 mL solvent. Note: High concentration causes viscosity broadening; low concentration loses minor impurity peaks.

  • Temperature: 298 K (25°C).

Step-by-Step Workflow:

  • Shim: Perform gradient shimming to achieve a linewidth < 0.5 Hz on the TMS peak.

  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure quantitative integration accuracy.

  • Acquisition:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 second (increase to 5.0s if quantitative integration of aromatic protons is critical).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform. Phase and baseline correct manually.

Comparative Analysis of Reference Databases

We evaluated three primary resources for validating 3-ethylphenyl propionate.

Option 1: SDBS (AIST)[3][4][5]
  • Type: Experimental Database (Gold Standard).

  • Source: National Institute of Advanced Industrial Science and Technology (Japan).[1][2][3]

  • Verdict: Best for Final Confirmation.

  • Analysis: SDBS is the most trusted source because it contains experimentally curated spectra, not predictions. However, it requires exact CAS matches.

    • Pros: High-resolution images, peak lists, assigned carbons.

    • Cons: Search interface is strict; if the specific isomer isn't in the library, it returns zero results.

Option 2: nmrdb.org (Resurrect/Predictor)[7]
  • Type: Computational Prediction Algorithm.

  • Source: EPFL / University of Cologne.

  • Verdict: Best for Isomer Differentiation.

  • Analysis: When the exact experimental spectrum is unavailable, nmrdb.org uses the HOSE code algorithm to predict shifts.

    • Pros: Can generate spectra for any structure; excellent for visualizing the difference between 3-ethylphenyl propionate and its isomers.

    • Cons: Accuracy on aromatic coupling patterns can vary by ±0.2 ppm.

Option 3: PubChem / Literature[1][8][9]
  • Type: Aggregator.

  • Source: NIH (National Institutes of Health).

  • Verdict: Best for Metadata & Synonyms.

  • Analysis: PubChem links to patents and vendors but rarely hosts the raw spectral data itself. It is essential for finding the correct CAS (122-69-0) to use in SDBS.

Case Study: Data Cross-Referencing

The table below summarizes the theoretical (Predicted via nmrdb) vs. Expected Experimental values for 3-ethylphenyl propionate .

Table 1: Spectral Assignment & Database Comparison
PositionGroupMultiplicityExpected Shift (

, ppm)
Database Validation Note
1 Propionate

Triplet (

)
1.24 Overlaps with ethyl

; check integration (

total).
2 Ethyl

(Ring)
Triplet (

)
1.26
3 Propionate

Quartet (

)
2.61 Critical Region: Must distinguish from Ethyl

.
4 Ethyl

(Ring)
Quartet (

)
2.68
5 Aromatic

Singlet (broad)6.95 "Island" peak between doublets.
6 Aromatic

Doublet/Multiplet7.05 - 7.15
7 Aromatic

Triplet7.28

Data Interpretation: If you observe a quartet at 4.12 ppm , your database search in SDBS will fail to match because you have synthesized Ethyl 3-phenylpropionate . This is the most common error in synthesizing this class of esters.

Logic Workflow Visualization

The following diagram illustrates the decision-making process for validating the compound using the resources described above.

NMR_Validation_Workflow Start Synthesized Sample: 3-Ethylphenyl Propionate Acquisition Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquisition Check_4ppm Check 4.0 - 4.2 ppm Region Acquisition->Check_4ppm Wrong_Isomer STOP: Isomer Detected (Ethyl 3-phenylpropionate) Check_4ppm->Wrong_Isomer Quartet Present Proceed No Signal at 4.1 ppm Proceed to Database Check_4ppm->Proceed Region Clear SDBS_Search Search SDBS (CAS: 122-69-0) Proceed->SDBS_Search Match_Found Exact Match Found? SDBS_Search->Match_Found Validate VALIDATED Confirm Purity via Integration Match_Found->Validate Yes Prediction Use nmrdb.org Predict Structure Match_Found->Prediction No Compare_Pred Compare Experimental vs. Prediction Prediction->Compare_Pred Final_Decision Final Structure Confirmation Compare_Pred->Final_Decision

Figure 1: Decision tree for the structural validation of 3-ethylphenyl propionate, highlighting the critical checkpoint for isomer differentiation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2][3] Retrieved October 26, 2023. [Link][1][4]

  • Banfi, D., & Patiny, L. (2008).[5][6] : Resurrecting and processing NMR spectra on-line.[5][6] Chimia.[5][6][7] [Link][8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31246, 3-Ethylphenyl propionate. [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (For chemical shift additivity rules). [Link]

Sources

comparing the hydrolytic stability of various phenyl esters

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the hydrolytic stability of phenyl esters is critical for researchers designing prodrugs, developing degradable polymers, or engineering chemiluminescent diagnostic reagents. Because the ester linkage is inherently susceptible to nucleophilic attack by water and hydroxide ions, tuning the electronic and steric environment of the phenyl ring allows scientists to precisely dial in the degradation half-life of a molecule—from mere minutes to several years.

As an Application Scientist, I have structured this guide to move beyond superficial observations. We will dissect the mechanistic causality behind phenyl ester hydrolysis, objectively compare the kinetic stability of various structural analogs, and provide a self-validating experimental framework for quantifying these degradation rates in your own laboratory.

Mechanistic Foundations: The Causality of Hydrolysis

To rationally engineer the stability of a phenyl ester, one must first understand the trajectory of its degradation. In aqueous environments, phenyl esters undergo hydrolysis primarily through the B_{AC}2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)[1].

The vulnerability of the ester depends on the activation energy required to form the high-energy tetrahedral intermediate. The overall stability is highly pH-dependent, typically exhibiting a U- or V-shaped pH-rate profile where the ester is most stable at slightly acidic to neutral pH (pH 4.0–6.0) and rapidly degrades under alkaline conditions[2].

BAC2_Mechanism Ester Phenyl Ester (Substrate) Tetrahedral Tetrahedral Intermediate (High Energy) Ester->Tetrahedral Nucleophilic Attack (k1) Hydroxide Hydroxide Ion (Nucleophile) Hydroxide->Tetrahedral Products Carboxylate + Phenoxide (Cleaved Products) Tetrahedral->Products Leaving Group Expulsion (k2)

Fig 1. Base-catalyzed acyl-oxygen cleavage (BAC2) mechanism for phenyl ester hydrolysis.

The Role of Substituent Effects

The rate of this reaction is governed by the leaving group ability of the phenoxide ion, which is dictated by its


.
  • Electronic Effects (Para/Meta): Electron-withdrawing groups (EWGs) like

    
     pull electron density away from the ester bond via induction and resonance. This stabilizes the developing negative charge on the leaving group, drastically lowering the activation energy and accelerating hydrolysis. Conversely, electron-donating groups (EDGs) like 
    
    
    
    destabilize the leaving group, enhancing hydrolytic stability.
  • Steric Effects (Ortho): Substituents in the ortho position deviate from standard Hammett electronic predictions due to profound physical shielding[3]. According to the Bürgi-Dunitz trajectory, a nucleophile must attack the carbonyl carbon at an angle of ~107°. Bulky ortho-substituents (e.g., 2,6-dimethyl groups) physically occlude this attack vector, reducing the frequency of successful molecular collisions and dramatically increasing shelf-life. This specific steric tuning is heavily utilized in commercial diagnostics to stabilize acridinium ester reagents without compromising their triggered light-emission capabilities[4].

Comparative Data: Structural Tuning of Stability

The following table synthesizes the relative hydrolytic stabilities of various substituted phenyl esters under physiological conditions (pH 7.4, 37°C). Data is normalized against unsubstituted phenyl acetate.

Ester ClassRepresentative CompoundSubstituentRelative Stability (

)
Primary Stabilization Mechanism
Electron-Deficient 4-Nitrophenyl Acetate

(para)
~ 0.05x (Highly Unstable)None. EWG stabilizes the phenoxide leaving group, accelerating cleavage.
Unsubstituted Phenyl Acetate

1.0x (Baseline)N/A
Electron-Rich 4-Methoxyphenyl Acetate

(para)
~ 2.0x (Moderate)EDG destabilizes the phenoxide leaving group, raising the activation barrier.
Sterically Hindered (Acyl) Phenyl PivalateBulky Acyl Group~ 50x (High)tert-butyl group on the acyl side blocks nucleophilic approach.
Sterically Hindered (Aryl) 2,6-Dimethylphenyl Acetate

(ortho)
> 100x (Very High)Flanking ortho-methyls physically occlude the Bürgi-Dunitz attack trajectory.

Insight for Drug Development: If you are designing a prodrug that requires rapid release in the bloodstream, a slightly electron-deficient phenyl ester is ideal. If you are formulating a liquid-stable reagent that must survive months on a shelf, incorporating 2,6-dimethylphenyl leaving groups or pivalate acyl donors is mandatory.

Experimental Workflow: Self-Validating Kinetic Profiling

To objectively compare the hydrolytic stability of novel esters in your own lab, you must utilize a self-validating kinetic protocol. A protocol is "self-validating" when it inherently proves its own accuracy. We achieve this by establishing pseudo-first-order conditions (where buffer concentration vastly exceeds the substrate, rendering


 effectively constant), rigorously controlling ionic strength  to prevent kinetic salt effects from skewing the transition state activity coefficients, and utilizing an isosbestic point  during analysis to confirm the absence of competing side reactions.

KineticWorkflow Prep Buffer Prep (Constant μ) Incubate Incubation (37°C) Prep->Incubate Sample Quenching (Time-course) Incubate->Sample Analyze HPLC/UV-Vis (Quantification) Sample->Analyze Kinetics Regression (k_obs Calc) Analyze->Kinetics

Fig 2. Standardized experimental workflow for determining pseudo-first-order hydrolysis kinetics.

Step-by-Step Methodology

Phase 1: System Preparation

  • Buffer Formulation: Prepare a 50 mM sodium phosphate buffer adjusted exactly to pH 7.4.

  • Ionic Strength Control: Add Potassium Chloride (KCl) to adjust the total ionic strength (

    
    ) to 0.1 M. Causality: Variations in ionic strength alter the dielectric environment, which can artificially accelerate or decelerate the stabilization of the charged tetrahedral intermediate.
    
  • Substrate Stock: Dissolve the target phenyl ester in anhydrous DMSO to a concentration of 10 mM. Ensure the DMSO is strictly anhydrous to prevent premature degradation in the stock vial.

Phase 2: Reaction Execution 4. Initiation: Pre-warm the buffer to 37°C in a thermostatic water bath. Spike the 10 mM substrate stock into the buffer to achieve a final concentration of 50


M (a 1:200 dilution). The low substrate concentration ensures the buffer capacity is never exhausted, maintaining pseudo-first-order kinetics.
5.  Time-Course Sampling:  At predefined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw 100 

L aliquots. 6. Quenching: Immediately inject the aliquot into 100

L of a quenching solution (e.g., 1% Trifluoroacetic acid in Acetonitrile). Causality: The rapid drop in pH instantly halts the base-catalyzed

mechanism, freezing the kinetic snapshot.

Phase 3: Analysis and Data Regression 7. Quantification: Analyze the quenched samples via RP-HPLC-UV. Monitor the disappearance of the intact ester peak and the stoichiometric appearance of the cleaved phenol peak. 8. Kinetic Extraction: Plot the natural log of the remaining ester concentration (


) against time (

). Fit the data using linear regression. The negative slope of this line is the observed pseudo-first-order rate constant (

). 9. Half-Life Calculation: Calculate the hydrolytic half-life using the equation:

.

References

  • Bauerová, I., & Ludwig, M. (2001). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids.
  • Nummert, V., et al. (2009). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
  • Østergaard, J., & Larsen, C. (2007). pH-rate profiles for the hydrolysis of compounds...
  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS.
  • Natrajan, A., et al. (2009). Stable acridinium esters with fast light emission.

Sources

sensory evaluation of 3-ethylphenyl propionate in flavor applications

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Sensory Evaluation of Ethyl 3-Phenylpropionate in Flavor Applications

Introduction & Nomenclature Clarification

Critical Scientific Note: The term "3-ethylphenyl propionate" is frequently encountered as a nomenclature ambiguity in flavor chemistry.

  • Strict Chemical Interpretation: This refers to the propionate ester of 3-ethylphenol (CAS: Not standard in flavor). 3-ethylphenol is known for phenolic, leather, and smoke notes, often considered off-flavors in wine (Brettanomyces taint).

  • Industry Convention (Intended Target): In flavor applications, this almost exclusively refers to Ethyl 3-phenylpropionate (also known as Ethyl Hydrocinnamate ). This compound is a FEMA-GRAS approved ingredient (FEMA 2455) renowned for its honey, floral, and fruity profile.

This guide focuses on Ethyl 3-phenylpropionate (CAS: 2021-28-5) , the standard industry ingredient for honey and floral accords.[1]

Regulatory & Physicochemical Profile
ParameterDetail
IUPAC Name Ethyl 3-phenylpropanoate
Common Synonyms Ethyl hydrocinnamate; Dihydrocinnamic ether
CAS Number 2021-28-5
FEMA Number 2455
LogP 2.73 (Lipophilic, suitable for fat-based and alcoholic matrices)
Vapor Pressure 0.04 mmHg @ 25°C (Moderate volatility, good tenacity)
Solubility Insoluble in water; Soluble in ethanol, propylene glycol, and oils

Sensory Profile & Comparative Analysis

Ethyl 3-phenylpropionate is a "bridge" molecule. It connects the sharp, ethereal fruitiness of short-chain esters with the deep, balsamic sweetness of phenyl-ring compounds.

Primary Sensory Descriptors
  • Aroma: Sweet, fruity (apricot/dried fruit), floral (rose-hyacinth nuances), and distinctively honey-like with balsamic undertones.

  • Taste: Sweet, warm, reminiscent of beeswax and dried stone fruits.

  • Tenacity: Substantivity > 48 hours on a blotter; acts as a middle-to-base note in flavor modulation.

Competitive Landscape: The "Honey" Ester Triad

To validate the choice of Ethyl 3-phenylpropionate, one must compare it against its closest structural analogs used for honey/floral profiles.

FeatureEthyl 3-Phenylpropionate (FEMA 2455)Ethyl Phenylacetate (FEMA 2452)Phenethyl Propionate (FEMA 2867)
Primary Note Balanced Honey/Fruity Sharp/Animalic Honey Rose/Floral
Odor Threshold (Water) ~17–40 ppb~6 ppb (More potent)~8 ppb
Character Soft, balsamic, ethereal, "dried fruit"Penetrating, sweet, slightly waxy/urinous at high conc.Warm, fruity-rose, powdery
Application Focus Bakery, Whiskey, Light Honey flavorsHeavy Honey, Tobacco, MaltFloral beverages, Berry flavors
Stability High (Saturated side chain)Moderate (Benzylic protons susceptible to oxidation)High

Expert Insight: Choose Ethyl 3-phenylpropionate when you need a background honey sweetness that does not overpower the matrix with the "animalic" sharpness typical of Ethyl Phenylacetate.

Experimental Protocols

Protocol A: Quantitative Descriptive Analysis (QDA)

Objective: To generate an objective sensory footprint of Ethyl 3-phenylpropionate in a model beverage matrix.

1. Panel Selection & Training:

  • Recruit 8–12 panelists with proven acuity for floral/ester notes.

  • Reference Standards:

    • Honey: Phenylacetic acid (10 ppm).

    • Fruity: Ethyl butyrate (5 ppm).

    • Floral: Phenethyl alcohol (10 ppm).

  • Calibration: Panelists must recognize Ethyl 3-phenylpropionate at 2x Threshold (approx. 80 ppb) before testing.

2. Sample Preparation:

  • Matrix: 5% Sucrose + 0.1% Citric Acid solution (pH 3.5).

  • Dosage: 0.5 ppm, 2.0 ppm, and 5.0 ppm (Ethyl 3-phenylpropionate).

  • Control: Matrix only.

3. Evaluation Procedure:

  • Samples served at 20°C in amber glass vials to mask visual cues.

  • Panelists rate attributes (Sweet, Fruity, Floral, Balsamic, Green) on a 15cm unstructured line scale.

  • Data Analysis: ANOVA with post-hoc Tukey’s HSD test to determine significant attributes.

Protocol B: GC-O (Gas Chromatography-Olfactometry) Verification

Objective: To confirm purity and identify potential off-notes (e.g., free hydrocinnamic acid).

  • Column: DB-Wax (Polar) or equivalent (60m x 0.25mm x 0.25µm).

  • Oven Program: 50°C (2 min) -> 5°C/min -> 230°C (10 min).

  • Detection: Mass Spectrometer (EI, 70eV) + Olfactory Port (Split 1:1).

  • Target Retention Index (DB-Wax): 1870 – 1897 .

  • Success Criteria: The olfactory peak must align perfectly with the MS peak for Ethyl 3-phenylpropionate (m/z 104, 105, 178) with no trailing "sour/acidic" odor (which would indicate hydrolysis).

Visualizations

Figure 1: Sensory Evaluation Workflow

This diagram outlines the logical flow from chemical verification to sensory data visualization.

SensoryWorkflow ChemCheck GC-MS/O Verification (Purity >98%) SamplePrep Matrix Preparation (pH 3.5 Model Solution) ChemCheck->SamplePrep Confirm RI Eval QDA Evaluation (Triplicate, Randomized) SamplePrep->Eval PanelTrain Panel Training (Reference Standards) PanelTrain->Eval Calibration Data Statistical Analysis (ANOVA / Spider Plot) Eval->Data Raw Scores

Caption: Figure 1. Integrated workflow for the rigorous sensory validation of flavor esters.

Figure 2: Structural & Sensory Relationships

A map showing how Ethyl 3-phenylpropionate relates to its metabolic precursors and sensory neighbors.

ChemicalMap CinnamicAcid Cinnamic Acid (Balsamic/Spice) Hydrocinnamic Hydrocinnamic Acid (Weak Floral/Sour) CinnamicAcid->Hydrocinnamic Hydrogenation EthylHydro Ethyl 3-Phenylpropionate (Honey/Fruity/Floral) Hydrocinnamic->EthylHydro Esterification (+ Ethanol) EthylPhenyl Ethyl Phenylacetate (Sharp Honey) EthylPhenyl->EthylHydro Homolog (+1 Carbon)

Caption: Figure 2. Metabolic and structural pathway highlighting the derivation of the target ester.

Application Guidelines

Based on the sensory threshold and stability data, the following application levels are recommended for product development.

Application CategoryRecommended Level (ppm)Functional Role
Baked Goods 5.0 – 15.0Enhances crust browning perception; adds "cooked honey" note.
Alcoholic Beverages 0.5 – 5.0Essential for "aged" whiskey profiles; smooths out ethanol burn.
Non-Alcoholic Drinks 0.2 – 2.0Provides body to floral teas and tropical fruit blends.
Dairy (Yogurt) 1.0 – 4.0Complements stone fruit (peach/apricot) flavors.

Formulation Tip: Ethyl 3-phenylpropionate is highly synergistic with Gamma-Decalactone . A 1:1 ratio creates a hyper-realistic "peach skin" or "apricot jam" accord.

References

  • FEMA Expert Panel. (2015). FEMA GRAS Assessment of Aliphatic and Aromatic Esters. Flavor and Extract Manufacturers Association. Link

  • PubChem. (2025). Ethyl 3-phenylpropionate (Compound Summary).[2][3][4][5][6][7][8][9][10] National Library of Medicine. Link

  • The Good Scents Company. (2024). Ethyl 3-phenylpropionate: Flavor and Fragrance Data.[3][11][4][5][6][8][12]Link

  • Aznar, M., et al. (2001).[13] Identification and quantification of impact odorants of aged red wines from Rioja. Journal of Agricultural and Food Chemistry, 49(6), 2924-2929. Link

  • ChemicalBook. (2025). Ethyl 3-phenylpropionate Properties and Thresholds.[2][4][5][10][12][14]Link

Sources

Spectroscopic Differentiation of Ethylphenyl Propionate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the spectroscopic characteristics of ortho-, meta-, and para-ethylphenyl propionates. It is designed for analytical chemists and process engineers requiring definitive structural identification of these positional isomers.

Executive Summary

In the synthesis of pharmaceutical intermediates and fine fragrances, ethylphenyl propionates (C₁₁H₁₄O₂) often appear as isomeric mixtures. While they share an identical molecular weight (178.23 g/mol ) and similar polarity, their pharmacological profiles and olfactory properties differ significantly.

This guide outlines the definitive spectroscopic protocols to differentiate the ortho- (2-) , meta- (3-) , and para- (4-) isomers.[1] The differentiation strategy relies on the distinct symmetry of the aromatic proton coupling systems (¹H NMR) and the out-of-plane (oop) C-H bending vibrations (FT-IR) .

The Isomers[1][2]
  • Ortho-isomer: 2-ethylphenyl propionate

  • Meta-isomer: 3-ethylphenyl propionate

  • Para-isomer: 4-ethylphenyl propionate

Synthesis & Sample Preparation

To ensure spectral accuracy, reference standards were prepared via the propionylation of the corresponding ethylphenols. This protocol minimizes hydrolysis and acyl migration.

General Reaction Scheme:



Graphviz Diagram: Synthesis Workflow

Synthesis Start Starting Material: Ethylphenol Isomer (o-, m-, or p-) Reaction Esterification (DCM, 0°C -> RT, 2h) Start->Reaction Reagent Reagent: Propionyl Chloride (+ Et3N Base) Reagent->Reaction Workup Workup: 1. Wash (HCl, NaHCO3) 2. Dry (MgSO4) Reaction->Workup Purification Purification: Vacuum Distillation or Flash Chrom. Workup->Purification Product Target Product: Ethylphenyl Propionate Purification->Product

Caption: Step-by-step synthesis workflow for generating high-purity ethylphenyl propionate standards.

Spectroscopic Comparison

Infrared Spectroscopy (FT-IR)

FT-IR is the fastest method for preliminary identification. While the carbonyl ester stretch (


) is similar across all isomers (~1760 cm⁻¹), the Fingerprint Region (600–900 cm⁻¹)  provides the definitive "substitution pattern" diagnosis.

Comparative IR Data Table:

Functional Group VibrationOrtho-Isomer (cm⁻¹)Meta-Isomer (cm⁻¹)Para-Isomer (cm⁻¹)Diagnostic Note
C=O[1][2] Stretch (Ester) 176217581755Ortho shift due to steric strain.
C-O-C Stretch 1190, 11201195, 11251200, 1130Broad, strong bands.
Aromatic C-H Bending (oop) 750 (Strong) 690, 780 820 (Strong) Primary ID Region
Ring Substitution Pattern 1,2-Disubstituted1,3-Disubstituted1,4-DisubstitutedSee oop bands above.
  • Ortho: Look for a single strong band near 750 cm⁻¹.

  • Meta: Look for two distinct bands at 690 and 780 cm⁻¹.

  • Para: Look for a single clean band near 820 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Proton NMR is the gold standard for confirmation. The aliphatic protons (ethyl and propionyl groups) overlap significantly, but the aromatic region (6.8 – 7.4 ppm) is distinct.

¹H NMR Chemical Shift Data (400 MHz, CDCl₃):

Proton EnvironmentOrtho-Isomer (δ ppm)Meta-Isomer (δ ppm)Para-Isomer (δ ppm)Multiplicity & Coupling
Aromatic Ring (Ar-H) 6.95 – 7.306.85 – 7.356.98 (d), 7.20 (d) Ortho/Meta: Complex Multiplet (ABCD)Para: Symmetric AA'BB' (2 Doublets)
Ester -CH₂- (Propionyl) 2.622.582.59Quartet (

Hz)
Ring -CH₂- (Ethyl) 2.652.682.66Quartet (

Hz)
Ester -CH₃ 1.281.251.26Triplet
Ring -CH₃ 1.221.241.23Triplet

Diagnostic Logic:

  • Check Symmetry: If the aromatic region shows two clean doublets (integrating 2H each) with a "roof effect," it is the Para isomer.

  • Check Complexity: If the aromatic region is a complex multiplet of 4H:

    • Ortho: The multiplet is often shifted slightly downfield due to the proximity of the ester oxygen and the ethyl group (deshielding).

    • Meta: The multiplet is more spread out; a distinct singlet-like peak (H2, between the ethyl and ester groups) may be visible at high field strength.

Graphviz Diagram: NMR Logic Tree

NMR_Logic Start Analyze 1H NMR (Aromatic Region 6.8-7.4 ppm) Symmetry Is the pattern symmetric (two doublets)? Start->Symmetry Para Para-Isomer (AA'BB' System) Symmetry->Para Yes Complex Complex Multiplet (ABCD System) Symmetry->Complex No Ortho Ortho-Isomer (Steric Deshielding likely) Complex->Ortho Clustered Multiplet Meta Meta-Isomer (Look for isolated H2 singlet) Complex->Meta Wide Multiplet + Singlet

Caption: Decision tree for assigning isomers based on aromatic proton splitting patterns.

Mass Spectrometry (EI-MS)

All isomers show a molecular ion


. Differentiation requires analyzing the fragmentation abundance ratios.
  • McLafferty Rearrangement: The propionate chain (

    
    ) undergoes a rearrangement to eliminate methylketene (
    
    
    
    ), yielding the ethylphenol radical cation (m/z 122) .
  • Ortho Effect: The ortho-isomer has a unique pathway where the ester oxygen interacts with the benzylic hydrogens of the ortho-ethyl group. This often leads to the elimination of ethanol or water, changing the ratio of the base peak.

Key Fragments:

  • m/z 178: Molecular Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • m/z 122: Ethylphenol (Rearrangement product).

  • m/z 121: Ethylphenol cation (Loss of propionyl radical,

    
    ).
    
  • m/z 57: Propionyl cation (

    
    ).
    

Differentiation Rule:

  • Para/Meta: The peak at m/z 121 is typically the base peak (100%).

  • Ortho: The rearrangement peak m/z 122 is often more intense relative to the para/meta isomers due to the proximity effect facilitating hydrogen transfer.

Experimental Protocol (Standard Operating Procedure)

Materials
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance).

  • Sample Conc: 10 mg sample in 0.6 mL solvent.

Procedure
  • Preparation: Dissolve 10 mg of the ester in

    
    . Ensure the solution is clear and free of suspended solids.
    
  • Acquisition:

    • Set temperature to 298 K.

    • Acquire 16 scans with a 30° pulse angle and 2-second relaxation delay (d1).

    • Reference the TMS peak to 0.00 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correct manually, focusing on the aromatic doublets (for para) or multiplets.

    • Integrate the ethyl quartet (2.5–2.7 ppm) to calibrate proton count (set to 2H).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on AA'BB' splitting patterns and IR oop bending rules).

  • NIST Chemistry WebBook. (2023). Mass Spectra of Alkylphenyl Esters. National Institute of Standards and Technology.[4] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules in NMR).
  • Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts of Esters and Aromatic Compounds. University of Wisconsin-Madison. [Link]

Sources

Safety Operating Guide

Propionic acid, 3-ethylphenyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Disposal Procedures for Propionic Acid, 3-Ethylphenyl Ester

Chemical Identity & Scope Verification

Crucial Step: Before proceeding, verify the exact chemical structure. This compound is often confused with its isomer, Ethyl 3-phenylpropionate. While disposal protocols for both are similar, their toxicological profiles differ.

Feature Target Compound Common Isomer (Confusion Risk)
Name Propionic acid, 3-ethylphenyl ester Ethyl 3-phenylpropionate
Synonym 3-Ethylphenyl propionateEthyl hydrocinnamate
Structure Propionyl group attached to 3-ethylphenol Ethyl group attached to 3-phenylpropionic acid
Formula C₁₁H₁₄O₂C₁₁H₁₄O₂
CAS (Approx) Verify on specific container2021-28-5
Primary Hazard Phenolic ester (potential hydrolysis to phenols)Ester (generally lower toxicity)

Hazard Identification & Risk Assessment

As a phenolic ester, this compound requires handling as a Combustible Organic Liquid with potential for irritation.

  • Disposal Class: Non-Halogenated Organic Solvent Waste.

  • EPA/RCRA Status: Not specifically listed (P or U list), but must be treated as characteristic hazardous waste (Ignitability D001) if the flash point is <60°C (unlikely but possible) or simply as organic chemical waste.

  • Inferred Hazards (Class-Based):

    • Flammability: Combustible liquid (Flash Point likely >90°C).

    • Health: Skin and eye irritant.[1][2][3][4] Potential to hydrolyze into 3-ethylphenol (corrosive/toxic) and propionic acid (corrosive) upon contact with moisture or strong bases.

    • Reactivity: Incompatible with strong oxidizing agents and strong bases.

Pre-Disposal Handling & Segregation

Objective: Prevent cross-contamination and dangerous reactions in the waste stream.

  • Segregation:

    • DO: Segregate into Non-Halogenated Organic waste streams.

    • DO NOT: Mix with oxidizers (e.g., Nitric acid, Peroxides) or strong bases (causes rapid hydrolysis and heat).

    • DO NOT: Pour down the drain. This compound is lipophilic and toxic to aquatic life.

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Cap: Vented screw cap (if available) or standard screw cap, tightly sealed only when not autoclaving/reacting.

    • Secondary Containment: Use a polypropylene tray to catch drips during transfer.

Step-by-Step Disposal Workflow

This protocol ensures compliance with general laboratory safety standards (OSHA/EPA).

Step 1: Waste Characterization
  • Confirm the liquid is free of halogens (Chloroform, DCM) and heavy metals.

  • If mixed with other solvents, calculate the approximate percentage of the mixture.

Step 2: Transfer to Waste Container
  • Don PPE: Nitrile gloves , safety goggles, and lab coat.[5]

  • Work inside a fume hood to mitigate organic vapor inhalation.

  • Place a funnel into the "Non-Halogenated Organic Waste" carboy.

  • Slowly decant the 3-ethylphenyl propionate into the container.

  • Rinse: Rinse the original vessel with a small amount of acetone or ethanol (compatible solvents) and add the rinsate to the same waste container.

Step 3: Labeling (Critical)

Affix a hazardous waste tag immediately. Do not use abbreviations.

  • Constituents: "Propionic acid, 3-ethylphenyl ester (approx X%), Acetone (trace)"

  • Hazards: Check [x] Flammable/Combustible, [x] Irritant.

Step 4: Storage & Pickup
  • Store the waste container in a Flammable Safety Cabinet until pickup.

  • Ensure the cap is closed but not over-tightened to allow for pressure changes.

  • Schedule pickup with your EHS (Environmental Health & Safety) department once the container is 90% full.

Emergency Spill Response

Scenario: Spillage of 50mL - 500mL on the benchtop.

  • Alert: Notify nearby personnel and secure the area.

  • Ventilate: Ensure fume hood is active; open windows if safe.

  • PPE: Wear double nitrile gloves and organic vapor respirator if outside a hood.

  • Contain: Use vermiculite , dry sand, or commercial organic spill pads to encircle and absorb the liquid.[6]

    • Note: Do not use paper towels for large spills as they increase flammability surface area.

  • Clean: Scoop the contaminated absorbent into a wide-mouth solid waste jar. Label as "Debris contaminated with 3-ethylphenyl propionate."

  • Decontaminate: Wash the surface with soap and water (hydrolysis of the ester is acceptable here).

Decision Matrix: Waste Stream Selection

Use the following logic flow to determine the correct waste stream for any mixture containing this compound.

WasteStreamDecision Start Waste Containing 3-Ethylphenyl Propionate IsHalogenated Contains Halogens? (e.g., Chloroform, DCM) Start->IsHalogenated IsAqueous >95% Water? IsHalogenated->IsAqueous No HaloWaste Stream A: Halogenated Organic Waste IsHalogenated->HaloWaste Yes AqWaste Stream C: Aqueous Waste (Trace Organics) IsAqueous->AqWaste Yes NonHaloWaste Stream B: Non-Halogenated Organic Waste (Preferred Path) IsAqueous->NonHaloWaste No (Standard)

Figure 1: Decision matrix for categorizing waste mixtures containing 3-ethylphenyl propionate.

Quantitative Data Summary

PropertyValue (Est.)Relevance to Disposal
Physical State LiquidRequires liquid waste stream (Carboy).
Flash Point >90°C (Combustible)Classifies as Ignitable Waste if mixed with flammables.
Water Solubility NegligibleDo not dispose of via sink/drain.
Density ~1.01 g/mLHeavier than water; may sink in aqueous mixtures.
Hydrolysis SlowCan form 3-ethylphenol (toxic) over time.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. [Link]

  • PubChem. (2024).[7] Ethyl 3-phenylpropionate (Isomer Reference for Class Properties). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.